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  • Product: 8-Chloro-3-isopropyl-[1,2,4]triazolo[4,3-a]pyrazine
  • CAS: 140910-91-4

Core Science & Biosynthesis

Foundational

Chemical structure and physicochemical properties of 8-Chloro-3-isopropyl-[1,2,4]triazolo[4,3-a]pyrazine

The Chemical Architecture and Physicochemical Profiling of 8-Chloro-3-isopropyl-[1,2,4]triazolo[4,3-a]pyrazine Executive Summary In modern medicinal chemistry, the discovery of highly selective kinase inhibitors relies h...

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Author: BenchChem Technical Support Team. Date: March 2026

The Chemical Architecture and Physicochemical Profiling of 8-Chloro-3-isopropyl-[1,2,4]triazolo[4,3-a]pyrazine

Executive Summary

In modern medicinal chemistry, the discovery of highly selective kinase inhibitors relies heavily on privileged heterocyclic scaffolds. 8-Chloro-3-isopropyl-[1,2,4]triazolo[4,3-a]pyrazine (CAS: 140910-91-4) has emerged as a critical building block for synthesizing ATP-competitive inhibitors[1]. This fused bicyclic system acts as a potent hinge-binding motif, while its specific substitution pattern—an electrophilic chlorine at the C8 position and a lipophilic isopropyl group at the C3 position—enables rapid, divergent late-stage functionalization.

This technical guide provides an in-depth analysis of the compound’s physicochemical properties, structural reactivity, and field-proven methodologies for its application in drug development.

Molecular Architecture & Reactivity Profile

The core of this molecule is the [1,2,4]triazolo[4,3-a]pyrazine ring system. The electronic landscape of this heterocycle is defined by the profound electron-withdrawing nature of the four nitrogen atoms distributed across the fused rings.

  • C8-Position Reactivity (Causality of Electrophilicity): The pyrazine ring is inherently electron-deficient. The fusion of the triazole ring further depletes electron density from the pyrazine carbons via inductive and mesomeric effects. Consequently, the C8-carbon bonded to the chlorine atom becomes highly electrophilic. This makes the C8-Cl bond exceptionally susceptible to Nucleophilic Aromatic Substitution (SNAr) and oxidative addition by low-valent transition metals (e.g., Pd(0) in cross-coupling reactions)[2].

  • C3-Isopropyl Group (Steric and Lipophilic Role): The isopropyl group at the C3 position serves a dual purpose. Synthetically, it provides steric shielding that prevents unwanted side reactions at adjacent nitrogen centers. Pharmacologically, it acts as a lipophilic anchor, designed to occupy specific hydrophobic sub-pockets adjacent to the hinge region of target kinases.

ReactivityMap Core 8-Chloro-3-isopropyl- [1,2,4]triazolo[4,3-a]pyrazine C8 C8-Chloro Substitution (Highly Electrophilic) Core->C8 Electronic depletion C3 C3-Isopropyl Group (Steric Bulk & Lipophilicity) Core->C3 Structural feature Ring Triazolopyrazine Scaffold (Kinase Hinge Binder) Core->Ring Pharmacophore SNAr Nucleophilic Aromatic Substitution (SNAr) C8->SNAr Amines/Alcohols Pd Pd-Catalyzed Cross-Coupling C8->Pd Boronic Acids/Stannanes Pocket Hydrophobic Pocket Interaction C3->Pocket Target binding

Diagram 1: Structural reactivity map demonstrating the functional logic of the triazolopyrazine scaffold.

Physicochemical Properties

Understanding the physicochemical parameters of 8-Chloro-3-isopropyl-[1,2,4]triazolo[4,3-a]pyrazine is essential for optimizing reaction conditions, particularly regarding solvent selection and purification strategies. The compound exhibits moderate lipophilicity and is stable under inert storage conditions.

PropertyValue / Description
Chemical Name 8-chloro-3-(propan-2-yl)-[1,2,4]triazolo[4,3-a]pyrazine
CAS Number 140910-91-4[3]
Molecular Formula C8H9ClN4[4]
Molecular Weight 196.64 g/mol [4]
Monoisotopic Mass 196.05157 Da[1]
Predicted XLogP ~2.2[1]
SMILES CC(C)C1=NN=C2N1C=CN=C2Cl[1]
Storage Conditions 2-8°C, Inert atmosphere (Argon/Nitrogen)[5]

Experimental Methodologies & Protocols

As a Senior Application Scientist, I emphasize that protocols must be self-validating. The following workflows exploit the C8-electrophilicity of the scaffold.

Protocol A: Nucleophilic Aromatic Substitution (SNAr) with Primary Amines

This protocol is used to install an amino group at the C8 position, a common step in synthesizing ATP-competitive inhibitors.

  • Causality of Design: N,N-Diisopropylethylamine (DIPEA) is utilized as a non-nucleophilic base to scavenge the HCl byproduct, preventing the protonation of the incoming nucleophilic amine. A polar aprotic solvent (like DMF) or a polar protic solvent (like n-Butanol) is chosen to stabilize the highly polar Meisenheimer complex transition state.

  • Step-by-Step Procedure:

    • Preparation: In an oven-dried reaction vial equipped with a magnetic stir bar, dissolve 8-Chloro-3-isopropyl-[1,2,4]triazolo[4,3-a]pyrazine (1.0 equiv, 1.0 mmol) in anhydrous DMF (5.0 mL).

    • Reagent Addition: Add the desired primary amine (1.2 equiv, 1.2 mmol) followed by DIPEA (2.5 equiv, 2.5 mmol).

    • Thermal Activation: Seal the vial and heat the reaction mixture to 80°C–100°C using an oil bath or microwave reactor.

    • Validation & Monitoring: Monitor the reaction via LC-MS. The starting material (m/z [M+H]+ 197.05) should disappear, replaced by the product mass.

    • Workup: Once complete (typically 2–4 hours), cool to room temperature, dilute with Ethyl Acetate (20 mL), and wash with saturated aqueous NaHCO3 (3 × 10 mL) to remove DMF and salts.

    • Purification: Dry the organic layer over anhydrous Na2SO4, concentrate under reduced pressure, and purify via silica gel flash chromatography (DCM:MeOH gradient).

Protocol B: Suzuki-Miyaura Cross-Coupling

This protocol forms a C-C bond at the C8 position. Recent advancements have demonstrated that bio-based solvents like eucalyptol (1,8-cineole) can be highly effective for cross-coupling reactions involving 8-chloro[1,2,4]triazolo[4,3-a]pyrazine derivatives[2].

  • Causality of Design: Pd(dppf)Cl2 is selected as the pre-catalyst because the bidentate dppf ligand enforces a cis-geometry on the palladium center, accelerating the reductive elimination step. K2CO3 acts to activate the boronic acid by forming a reactive boronate complex, which is essential for the transmetalation step.

  • Step-by-Step Procedure:

    • Preparation: Charge a Schlenk flask with 8-Chloro-3-isopropyl-[1,2,4]triazolo[4,3-a]pyrazine (1.0 equiv), aryl boronic acid (1.5 equiv), and K2CO3 (3.0 equiv).

    • Catalyst Addition: Add Pd(dppf)Cl2 (0.05 equiv).

    • Solvent & Degassing: Add a degassed solvent mixture of 1,4-Dioxane/H2O (4:1 v/v) or Eucalyptol[2]. Degas the suspension via three freeze-pump-thaw cycles or vigorous argon sparging for 15 minutes to prevent catalyst oxidation.

    • Reaction: Heat the mixture to 90°C under an argon atmosphere for 12 hours.

    • Workup & Filtration: Cool to room temperature, filter the mixture through a pad of Celite to remove palladium black, and wash the pad with Ethyl Acetate.

    • Purification: Concentrate the filtrate and purify via reverse-phase preparative HPLC to isolate the target C8-aryl derivative.

Workflow Step1 Substrate + Nucleophile/Boronic Acid Step2 Base + Solvent (e.g., DIPEA or K2CO3) Step1->Step2 Step3 Thermal/Microwave Heating (80-100°C) Step2->Step3 Step4 Aqueous Workup & Extraction Step3->Step4 Step5 Chromatography & LC-MS Validation Step4->Step5

Diagram 2: Standardized laboratory workflow for the late-stage functionalization of the C8 position.

References

  • PubChemLite : 140910-91-4 (C8H9ClN4) Structural Information and Predicted Collision Cross Section. Université du Luxembourg. Available at: [Link]

  • NextSDS : 8-chloro-3-(propan-2-yl)-[1,2,4]triazolo[4,3-a]pyrazine — Chemical Substance Information. NextSDS. Available at: [Link]

  • MDPI : Eucalyptol, an All-Purpose Product (Application of bio-solvents in the Suzuki-Miyaura coupling of 8-chloro[1,2,4]triazolo[4,3-a]pyrazine derivatives). Molecules. Available at:[Link]

Sources

Exploratory

The Architectural Versatility of Triazolopyrazines: A Technical Guide to Their Mechanisms of Action in Drug Discovery

Introduction: The Triazolopyrazine Scaffold, a Privileged Framework in Medicinal Chemistry The[1][2][3]triazolo[4,3-a]pyrazine core, a nitrogen-rich heterocyclic system formed by the fusion of a triazole and a pyrazine r...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Triazolopyrazine Scaffold, a Privileged Framework in Medicinal Chemistry

The[1][2][3]triazolo[4,3-a]pyrazine core, a nitrogen-rich heterocyclic system formed by the fusion of a triazole and a pyrazine ring, represents a highly versatile and privileged scaffold in modern drug discovery.[4] Its rigid, planar structure and capacity for diverse substitutions allow it to interact with a wide array of biological targets, leading to a broad spectrum of pharmacological activities.[4] Triazolopyrazine derivatives have been investigated as anticancer, antimalarial, antiviral, and neuroprotective agents, underscoring the scaffold's remarkable potential.[4][5] This guide provides an in-depth technical exploration of the primary mechanisms of action for this compound class, offering field-proven experimental workflows for researchers and drug development professionals to elucidate these pathways.

Part 1: Mechanism of Action I - Interruption of Oncogenic Signaling via Kinase Inhibition

A predominant mechanism of action for many triazolopyrazine derivatives is the inhibition of protein kinases, enzymes that play a central role in cellular signaling pathways.[2] Dysregulation of kinase activity is a hallmark of many cancers, making them critical therapeutic targets.

Dual c-Met and VEGFR-2 Inhibition: A Two-Pronged Attack on Cancer

The receptor tyrosine kinases (RTKs) c-Mesenchymal-Epithelial Transition factor (c-Met) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) are pivotal drivers of tumor progression.[6][7] c-Met activation promotes tumor growth, invasion, and metastasis, while VEGFR-2 is a key mediator of angiogenesis, the formation of new blood vessels that supply tumors with nutrients.[7][8]

Triazolopyrazine derivatives have been engineered as potent, ATP-competitive dual inhibitors of both c-Met and VEGFR-2.[7] By occupying the ATP-binding pocket of these kinases, they prevent phosphorylation and subsequent activation of downstream signaling cascades, including the PI3K/Akt and MAPK/ERK pathways.[6][9] This dual-inhibition strategy offers a powerful approach to simultaneously halt tumor cell proliferation and cut off its blood supply, potentially overcoming the drug resistance often seen with single-target agents.[7]

A notable example is compound 17l , a[1][2][3]triazolo[4,3-a]pyrazine derivative, which has demonstrated potent inhibitory activity against both c-Met and VEGFR-2.[7] In preclinical studies, it has shown significant antiproliferative effects against various cancer cell lines, such as human lung adenocarcinoma (A549), by inducing cell cycle arrest at the G0/G1 phase.[7]

Kinase_Inhibition_Pathway cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus HGF HGF VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 cMet c-Met PI3K PI3K cMet->PI3K P RAS RAS cMet->RAS P VEGFR2->PI3K P VEGFR2->RAS P TP_Inhibitor Triazolopyrazine Inhibitor TP_Inhibitor->cMet TP_Inhibitor->VEGFR2 Apoptosis Cell Cycle Arrest, Apoptosis TP_Inhibitor->Apoptosis Akt Akt PI3K->Akt P Proliferation Proliferation, Survival, Angiogenesis Akt->Proliferation RAF RAF RAS->RAF MEK MEK RAF->MEK P ERK ERK MEK->ERK P ERK->Proliferation

Figure 1: Simplified c-Met/VEGFR-2 signaling and inhibition.

Part 2: Mechanism of Action II - Novel Approaches to Infectious and Neurological Diseases

The structural versatility of the triazolopyrazine scaffold extends its utility beyond oncology.

Antimalarial Activity via PfATP4 Inhibition

The Open Source Malaria (OSM) consortium has identified a series of triazolopyrazine-based compounds with potent activity against Plasmodium falciparum, the parasite responsible for the most severe form of malaria.[10][11] The mechanism of action is believed to be the inhibition of PfATP4, a P-type ATPase essential for maintaining sodium ion homeostasis within the parasite.[12][13]

PfATP4 functions as a sodium pump, expelling Na+ from the parasite's cytoplasm.[13] Inhibition of this pump by triazolopyrazine derivatives leads to a toxic accumulation of intracellular sodium and a disruption of pH regulation, ultimately causing parasite death.[12][13] This novel mechanism of action is a promising strategy to combat the growing threat of resistance to existing antimalarial drugs.[11]

Modulation of Central Nervous System (CNS) Targets

Triazolopyrazine derivatives have also been explored for their potential in treating neurological disorders. They have been shown to interact with targets such as the N-methyl-D-aspartate (NMDA) subtype 2B receptor and adenosine receptors, which are implicated in various neurological disease states.[14] This highlights the scaffold's potential for developing novel therapeutics for conditions like Parkinson's disease or neuroinflammation.[14]

Part 3: A Practical Guide to Mechanism of Action Elucidation

Validating the mechanism of action requires a multi-faceted experimental approach, progressing from biochemical assays to cellular and functional studies. The causality behind this workflow is to first confirm direct target engagement and then to observe the predicted physiological consequences in a biological system.

Workflow for Investigating a Novel Kinase Inhibitor

Experimental_Workflow Assay1 Biochemical Assay: Kinase Inhibition Data1 Determine IC50 Assay1->Data1 Assay2 Cell-Based Assay: Antiproliferation (MTT) Data1->Assay2 Data2 Determine GI50 Assay2->Data2 Assay3 Mechanism Validation: Western Blot Data2->Assay3 Data3 Confirm Target Phosphorylation Inhibition Assay3->Data3 Assay4 Functional Outcome: Cell Cycle Analysis Data3->Assay4 Data4 Identify Cell Cycle Arrest Assay4->Data4 End Mechanism Validated Data4->End

Figure 2: Experimental workflow for MoA validation.
Experimental Protocol 1: Biochemical Kinase Inhibition Assay (Luminescence-Based)

This protocol determines the direct inhibitory effect of a compound on the activity of a purified kinase enzyme. The ADP-Glo™ assay is a robust method that measures the amount of ADP produced in a kinase reaction, which is directly proportional to kinase activity.[15]

Principle: The assay quantifies kinase activity by measuring ADP production. A lower luminescence signal indicates higher kinase activity (more ATP consumed), while a higher signal signifies greater inhibition of the kinase.[16]

Materials:

  • Recombinant human kinase enzyme (e.g., c-Met, VEGFR-2)

  • Specific peptide substrate for the kinase

  • ATP

  • Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5, 10 mM MgCl2, 1 mM EGTA, 2 mM DTT)[16]

  • Test compounds (dissolved in DMSO)

  • Control inhibitor (e.g., Staurosporine)

  • ADP-Glo™ Kinase Assay Kit (contains ADP-Glo™ Reagent and Kinase Detection Reagent)

  • 384-well white assay plates

Procedure:

  • Compound Plating: Prepare serial dilutions of the test compounds in DMSO. Dispense a small volume (e.g., 1 µL) of each compound dilution into the wells of the 384-well plate. Include DMSO-only wells (0% inhibition control) and wells with no enzyme (100% inhibition control).

  • Kinase Reaction:

    • Prepare a kinase/substrate solution in Assay Buffer.

    • Add the kinase/substrate solution (e.g., 10 µL) to each well.

    • Initiate the kinase reaction by adding ATP solution (e.g., 10 µL).

    • Incubate the plate at room temperature for a predetermined time (e.g., 60 minutes).

  • Signal Generation:

    • Stop the kinase reaction and deplete the remaining ATP by adding ADP-Glo™ Reagent (e.g., 20 µL) to each well. Incubate for 40 minutes at room temperature.[15]

    • Add Kinase Detection Reagent (e.g., 40 µL) to each well. This reagent converts the ADP produced into ATP and generates a luminescent signal via a luciferase reaction.[15] Incubate for 30-60 minutes at room temperature.

  • Data Acquisition: Measure the luminescence intensity of each well using a plate reader.[16]

  • Data Analysis: Calculate the percent inhibition for each compound concentration and fit the data to a dose-response curve to determine the IC50 value (the concentration of inhibitor required to reduce kinase activity by 50%).[16]

Experimental Protocol 2: Antiproliferative MTT Assay

This cell-based assay assesses the effect of a compound on the metabolic activity of cultured cancer cells, which serves as an indicator of cell viability and proliferation.[17][18]

Principle: Metabolically active cells use NAD(P)H-dependent oxidoreductase enzymes to reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.[17]

Materials:

  • Human cancer cell lines (e.g., A549, MCF-7)

  • Complete cell culture medium

  • Test compounds

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)[19]

  • 96-well cell culture plates

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a predetermined density (e.g., 5,000 cells/well) and allow them to adhere overnight in a humidified incubator (37°C, 5% CO2).[20]

  • Compound Treatment: Treat the cells with various concentrations of the test compounds for a specified duration (e.g., 72 hours). Include vehicle-treated (control) wells.

  • MTT Incubation:

    • Remove the culture medium.

    • Add 100 µL of fresh medium and 10 µL of MTT solution to each well.[17]

    • Incubate for 2-4 hours at 37°C until purple formazan crystals are visible.[19][21]

  • Formazan Solubilization:

    • Carefully remove the MTT-containing medium.

    • Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.[19]

    • Incubate at room temperature in the dark for at least 2 hours, with gentle shaking.[21]

  • Data Acquisition: Measure the absorbance of each well at a wavelength between 550 and 600 nm using a microplate reader.[17]

  • Data Analysis: Calculate the percentage of cell viability relative to the control and determine the GI50 (concentration for 50% growth inhibition).

Experimental Protocol 3: Western Blot for Phosphorylated Protein Analysis

This protocol is essential for confirming that a kinase inhibitor acts on its intended target within the cell by measuring the phosphorylation state of the kinase or its downstream substrates.[3]

Principle: Proteins from cell lysates are separated by size via SDS-PAGE, transferred to a membrane, and probed with antibodies specific to the phosphorylated form of the target protein. A decrease in the signal indicates successful inhibition.[3][22]

Materials:

  • Treated and untreated cell cultures

  • Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.[23]

  • SDS-PAGE gels and running buffer

  • PVDF membrane

  • Transfer buffer

  • Blocking buffer (5% BSA in TBST is recommended for phospho-proteins to reduce background).[22][23]

  • Primary antibodies (one for the phosphorylated target, e.g., anti-phospho-c-Met, and one for the total target, e.g., anti-total-c-Met)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate (ECL)

Procedure:

  • Lysate Preparation:

    • Wash cells with ice-cold PBS and lyse them with ice-cold lysis buffer containing phosphatase inhibitors.[23]

    • Keep samples on ice to prevent dephosphorylation.[23]

    • Centrifuge to pellet cell debris and collect the supernatant. Determine protein concentration (e.g., BCA assay).

  • SDS-PAGE and Transfer:

    • Denature 20-50 µg of protein per lane by boiling in Laemmli sample buffer.[3]

    • Separate proteins on an SDS-PAGE gel.

    • Transfer the separated proteins to a PVDF membrane.

  • Immunoblotting:

    • Blocking: Block the membrane for 1 hour at room temperature in 5% BSA in TBST to prevent non-specific antibody binding.[23]

    • Primary Antibody Incubation: Incubate the membrane with the phospho-specific primary antibody (diluted in blocking buffer) overnight at 4°C with gentle agitation.[22][23]

    • Washing: Wash the membrane three times for 5-10 minutes each with TBST.

    • Secondary Antibody Incubation: Incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Washing: Repeat the washing step.

  • Detection:

    • Incubate the membrane with ECL substrate.

    • Visualize the protein bands using a chemiluminescence imaging system.

  • Stripping and Reprobing: To ensure equal protein loading, the membrane can be stripped of the phospho-antibody and reprobed with an antibody against the total (non-phosphorylated) form of the target protein.

Experimental Protocol 4: Cell Cycle Analysis by Flow Cytometry

This method quantifies the DNA content of cells to determine the proportion of the population in each phase of the cell cycle (G0/G1, S, G2/M), revealing if a compound induces cell cycle arrest.

Principle: Propidium Iodide (PI) is a fluorescent dye that binds stoichiometrically to DNA. The fluorescence intensity of stained cells is therefore directly proportional to their DNA content, allowing for differentiation between cell cycle phases.[24]

Materials:

  • Treated and untreated cell cultures (approx. 1 x 10^6 cells per sample)

  • PBS

  • Ice-cold 70% ethanol (for fixation)[25]

  • Propidium Iodide (PI) staining solution (containing RNase A to eliminate RNA staining)[24]

  • Flow cytometer

Procedure:

  • Cell Harvesting: Harvest cells (both adherent and suspension) and wash once with cold PBS.

  • Fixation:

    • Resuspend the cell pellet in 0.5 mL of PBS.

    • While gently vortexing, add 4.5 mL of ice-cold 70% ethanol dropwise to fix the cells and prevent clumping.[25]

    • Incubate on ice or at -20°C for at least 2 hours. Cells can be stored at -20°C for several weeks.[25]

  • Staining:

    • Centrifuge the fixed cells and discard the ethanol.

    • Wash the cell pellet twice with PBS to remove residual ethanol.

    • Resuspend the cell pellet in 0.5 mL of PI/RNase A staining solution.[24]

    • Incubate for 15-30 minutes at room temperature, protected from light.

  • Data Acquisition:

    • Analyze the samples on a flow cytometer. Collect data for at least 10,000 single-cell events per sample.[24]

    • Use pulse processing (e.g., plotting fluorescence area vs. width) to exclude cell doublets and aggregates from the analysis.

  • Data Analysis: Generate a histogram of fluorescence intensity. The G0/G1 peak will have 2n DNA content, and the G2/M peak will have 4n DNA content. Cells in the S phase will have DNA content between 2n and 4n. Quantify the percentage of cells in each phase using cell cycle analysis software.

Data Presentation: A Quantitative Overview

Systematic data presentation is crucial for comparing the efficacy of different derivatives.

Table 1: Biological Activity of Representative Triazolopyrazine Derivatives

CompoundTarget(s)IC50 (nM)Antiproliferative Activity (GI50, µM)Mechanism of ActionReference
Compound 17l c-Met26.0A549: 0.98Dual Kinase Inhibition, G0/G1 Cell Cycle Arrest[7]
VEGFR-22600MCF-7: 1.05
Hela: 1.28
Foretinib c-Met19.0A549: 0.89Dual Kinase Inhibition (Reference Compound)[2][7]
VEGFR-2-MCF-7: 0.99
Hela: 1.12
OSM-S-106 PfATP4-P. falciparum 3D7: 0.071 µMInhibition of parasite ion homeostasis[10][12]

Conclusion and Future Directions

The triazolopyrazine scaffold is a testament to the power of privileged structures in drug discovery. Its ability to potently and selectively modulate diverse biological targets, from oncogenic kinases like c-Met and VEGFR-2 to novel parasitic ion channels like PfATP4, confirms its high value. The true strength of this scaffold lies in its synthetic tractability, which allows for fine-tuning of its pharmacological profile to achieve desired potency, selectivity, and drug-like properties.

The experimental workflows detailed in this guide provide a robust framework for elucidating the mechanisms of action that drive these activities. By systematically progressing from biochemical target engagement to cellular pathway modulation and functional outcomes, researchers can build a self-validating case for a compound's therapeutic potential.

Future research will undoubtedly continue to expand the pharmacological landscape of triazolopyrazine derivatives. The development of multi-target agents for complex diseases like cancer and neuroinflammation remains a compelling avenue. Furthermore, applying this scaffold to historically challenging targets, particularly in infectious diseases, could yield next-generation therapeutics to address urgent global health needs.

References

  • Synthesis of 3-Trifluoromethyl-5,6-dihydro-[1][2][3]triazolo Pyrazine Derivatives and Their Anti-Cancer Studies. MDPI. Available from: [Link]

  • Discovery of Triazolo-pyridazine/-pyrimidine Derivatives Bearing Aromatic (Heterocycle)-Coupled Azole Units as Class II c-Met Inhibitors. PMC. Available from: [Link]

  • Dual Targeting of VEGFR2 and C-Met Kinases via the Design and Synthesis of Substituted 3-(Triazolo-thiadiazin-3-yl)indolin-2-one Derivatives as Angiogenesis Inhibitors. ACS Omega. Available from: [Link]

  • Assay Development for Protein Kinase Enzymes. NCBI. Available from: [Link]

  • Exploring the pharmacological versatility of triazolopyrazine: A multi-target scaffold for drug development. ResearchGate. Available from: [Link]

  • Discovery and optimization of potent and selective triazolopyridazine series of c-Met inhibitors. ResearchGate. Available from: [Link]

  • Detection of Phosphorylated Proteins by Western Blotting. Bio-Rad Antibodies. Available from: [Link]

  • Synthesis of New Triazolopyrazine Antimalarial Compounds. PMC. Available from: [Link]

  • Dual Targeting of VEGFR2 and C-Met Kinases via the Design and Synthesis of Substituted 3-(Triazolo-thiadiazin-3-yl)indolin-2-one Derivatives as Angiogenesis Inhibitors. PMC. Available from: [Link]

  • Assaying cell cycle status using flow cytometry. PMC. Available from: [Link]

  • Open Source Malaria Series 4: The Triazolopyrazine (TP) Series. OpenWetWare. Available from: [Link]

  • Kinase Assays with Myra. Bio Molecular Systems. Available from: [Link]

  • Design, Synthesis, and Biological Evaluation of[1][2][3]triazolo[4,3-a] Pyrazine Derivatives as Novel Dual c-Met/VEGFR-2 Inhibitors. Frontiers. Available from: [Link]

  • Triazolopyrimidine Derivatives: An Updated Review on Recent Advances in Synthesis, Biological Activities and Drug Delivery Aspects. Current Medicinal Chemistry. Available from: [Link]

  • A Triazolotriazine-Based Dual GSK-3β/CK-1δ Ligand as a Potential Neuroprotective Agent Presenting Two Different Mechanisms of Enzymatic Inhibition. PubMed. Available from: [Link]

  • Potent VEGFR-2 inhibitors for resistant breast cancer: a comprehensive 3D-QSAR, ADMET, molecular docking and MMPBSA calculation on triazolopyrazine derivatives. PMC. Available from: [Link]

  • Investigations of amination reactions on an antimalarial 1,2,4-triazolo[4,3-a]pyrazine scaffold. Beilstein Journal of Organic Chemistry. Available from: [Link]

  • Cell Cycle Analysis by Propidium Iodide Staining. The Francis Crick Institute. Available from: [Link]

  • Triazolopyrimidine Derivatives: A Comprehensive Review of Their Synthesis, Reactivity, Biological Properties, and Molecular Dock. Jurnal UPI. Available from: [Link]

  • CytoSelect™ MTT Cell Proliferation Assay. Cell Biolabs. Available from: [Link]

  • Can we Predict Active Compounds in OSM Series 4? GitHub. Available from: [Link]

  • Research Progress of Small Molecule VEGFR/c-Met Inhibitors as Anticancer Agents (2016–Present). MDPI. Available from: [Link]

  • Dual Targeting of VEGFR2 and C-Met Kinases via the Design and Synthesis of Substituted 3-(Triazolo-thiadiazin-3-yl)indolin-2-one Derivatives as Angiogenesis Inhibitors. ResearchGate. Available from: [Link]

  • Cytotoxicity MTT Assay Protocols and Methods. Springer Nature Experiments. Available from: [Link]

  • Potential new class of antimalarials now open source. Medicines for Malaria Venture. Available from: [Link]

  • Drexel Researchers Gain New Insights from Malaria-Causing Parasite That May Support Development of Future Antimalarial Drugs. Drexel University. Available from: [Link]

  • 10 Tips for Western Blot Detection of Phosphorylation Events. Bio-Rad. Available from: [Link]

  • Protein Phosphorylation in Western Blotting: Key Challenges & Solutions. Sino Biological. Available from: [Link]

  • Flow Cytometry Protocol. University of Rochester Medical Center. Available from: [Link]

Sources

Foundational

The Strategic Role of the 8-Chloro-3-isopropyl-triazolo[4,3-a]pyrazine Scaffold in Modern Kinase Inhibitor Design: A Technical Guide

The Strategic Role of the 8-Chloro-3-isopropyl-[1][2][3]triazolo[4,3-a]pyrazine Scaffold in Modern Kinase Inhibitor Design: A Technical Guide For Researchers, Scientists, and Drug Development Professionals Introduction:...

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Author: BenchChem Technical Support Team. Date: March 2026

The Strategic Role of the 8-Chloro-3-isopropyl-[1][2][3]triazolo[4,3-a]pyrazine Scaffold in Modern Kinase Inhibitor Design: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Privileged[1][2][3]Triazolo[4,3-a]pyrazine Core in Kinase Inhibition

The landscape of oncology drug discovery is continually shaped by the pursuit of highly selective and potent kinase inhibitors. Within this pursuit, certain heterocyclic scaffolds have emerged as "privileged structures," demonstrating a remarkable capacity for potent and selective interaction with the ATP-binding site of various kinases. The[1][2][3]triazolo[4,3-a]pyrazine ring system is one such scaffold that has garnered significant attention. Its inherent structural features, including a nitrogen-rich framework, provide multiple points for hydrogen bonding and other key interactions within the kinase hinge region. This guide provides an in-depth technical overview of a specific and promising derivative, 8-Chloro-3-isopropyl-[1][2][3]triazolo[4,3-a]pyrazine, as a core for the development of next-generation kinase inhibitors. We will explore the synthetic rationale, the strategic importance of its specific substitutions, and the detailed methodologies for its biological evaluation.

The Architectural Significance of 8-Chloro and 3-Isopropyl Substitutions

The efficacy of a kinase inhibitor is exquisitely dependent on its three-dimensional complementarity with the target's active site. The specific substitutions on the[1][2][3]triazolo[4,3-a]pyrazine core are not arbitrary; they are the result of meticulous structure-activity relationship (SAR) studies aimed at optimizing potency, selectivity, and pharmacokinetic properties.

The 8-Chloro Group: A Key Anchor

The introduction of a chlorine atom at the 8-position of the triazolopyrazine ring system can serve several critical functions:

  • Enhanced Binding Affinity: The electronegativity of the chlorine atom can lead to favorable interactions, such as halogen bonding or dipole-dipole interactions, with amino acid residues in the kinase active site.

  • Modulation of Physicochemical Properties: The chloro group increases the lipophilicity of the molecule, which can influence its membrane permeability and overall pharmacokinetic profile.

  • Vector for Further Functionalization: While a stable substituent, the chloro group can also serve as a handle for further chemical modification through nucleophilic aromatic substitution, allowing for the exploration of additional chemical space.

Studies on related heterocyclic kinase inhibitors have demonstrated that halogen substitutions on the core scaffold can significantly impact inhibitory activity.

The 3-Isopropyl Group: Tailoring Selectivity and Potency

The isopropyl group at the 3-position of the triazole ring is strategically positioned to interact with the hydrophobic pocket adjacent to the ATP-binding site.

  • Hydrophobic Interactions: The branched alkyl nature of the isopropyl group allows for optimal van der Waals interactions within the hydrophobic region of the kinase active site, contributing to enhanced potency.

  • Selectivity Tuning: The size and shape of the 3-substituent can be a critical determinant of kinase selectivity. An isopropyl group may be favored by the topology of certain kinase active sites over others, thereby imparting a degree of selectivity. For instance, in a series of triazolopyridine-based p38 inhibitors, the presence of an isopropyl group on the triazole ring was found to be beneficial for inhibitory potency[4].

  • Metabolic Stability: The isopropyl group can also influence the metabolic stability of the compound by blocking potential sites of metabolism.

The combination of the 8-chloro and 3-isopropyl substitutions on the[1][2][3]triazolo[4,3-a]pyrazine core thus represents a deliberate design strategy to create a scaffold with a high potential for potent and selective kinase inhibition.

Synthetic Strategy: A Step-by-Step Approach

The synthesis of 8-Chloro-3-isopropyl-[1][2][3]triazolo[4,3-a]pyrazine can be achieved through a multi-step sequence, starting from commercially available precursors. The following is a representative synthetic route based on established methodologies for related heterocyclic systems.

Workflow for the Synthesis of 8-Chloro-3-isopropyl-[1][2][3]triazolo[4,3-a]pyrazine

A 2,3-Dichloropyrazine C 2-Chloro-3-hydrazinopyrazine A->C Nucleophilic Aromatic Substitution B Hydrazine Hydrate B->C E Acyl Hydrazide Intermediate C->E Acylation D Isobutyryl Chloride (or Isobutyric Acid with coupling agent) D->E G 8-Chloro-3-isopropyl-[1,2,4]triazolo[4,3-a]pyrazine E->G Dehydrative Cyclization F Cyclization (e.g., POCl3)

Caption: Synthetic workflow for 8-Chloro-3-isopropyl-[1][2][3]triazolo[4,3-a]pyrazine.

Detailed Experimental Protocol

Step 1: Synthesis of 2-Chloro-3-hydrazinopyrazine [2]

  • To a solution of 2,3-dichloropyrazine (1 equivalent) in a suitable solvent such as ethanol or n-butanol, add hydrazine hydrate (4-5 equivalents).

  • Heat the reaction mixture to reflux (approximately 100-120 °C) for 24-48 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., ethyl acetate/hexane) to afford 2-chloro-3-hydrazinopyrazine.

Step 2: Acylation of 2-Chloro-3-hydrazinopyrazine

  • Dissolve 2-chloro-3-hydrazinopyrazine (1 equivalent) in a suitable aprotic solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add isobutyryl chloride (1.1 equivalents) to the cooled solution.

  • Allow the reaction to stir at room temperature for 4-6 hours.

  • Monitor the reaction by TLC.

  • Upon completion, wash the reaction mixture with saturated sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the acyl hydrazide intermediate.

Step 3: Cyclization to form 8-Chloro-3-isopropyl-[1][2][3]triazolo[4,3-a]pyrazine

  • To the crude acyl hydrazide intermediate from the previous step, add phosphorus oxychloride (POCl₃) in excess.

  • Heat the reaction mixture to reflux for 2-4 hours.

  • Monitor the reaction by TLC.

  • Upon completion, carefully quench the reaction by pouring it onto crushed ice.

  • Neutralize the acidic solution with a base such as sodium bicarbonate or sodium hydroxide.

  • Extract the product with a suitable organic solvent like ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the final product by column chromatography to obtain 8-Chloro-3-isopropyl-[1][2][3]triazolo[4,3-a]pyrazine.

Biological Evaluation: A Comprehensive Assay Cascade

A rigorous and systematic biological evaluation is essential to characterize the inhibitory activity and selectivity of the synthesized compound. A typical assay cascade involves in vitro biochemical assays followed by cell-based assays.

Potential Kinase Targets and Signaling Pathways

Based on the broader class of[1][2][3]triazolo[4,3-a]pyrazine derivatives, potential kinase targets include receptor tyrosine kinases such as c-Met and VEGFR-2, which are implicated in cell proliferation, survival, and angiogenesis.

cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (e.g., c-Met, VEGFR-2) Pathway Downstream Signaling (e.g., RAS-RAF-MEK-ERK, PI3K-AKT) RTK->Pathway Phosphorylation Cascade Response Cell Proliferation, Survival, Angiogenesis Pathway->Response Gene Expression Inhibitor 8-Chloro-3-isopropyl- [1,2,4]triazolo[4,3-a]pyrazine Inhibitor->RTK Inhibition

Caption: Hypothetical inhibition of a receptor tyrosine kinase signaling pathway.

In Vitro Biochemical Kinase Inhibition Assay[1][5]

Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of the test compound against a panel of purified kinases.

Methodology:

  • Reagents and Materials:

    • Purified recombinant kinase (e.g., c-Met, VEGFR-2).

    • Kinase-specific peptide substrate.

    • ATP.

    • Kinase reaction buffer.

    • Test compound (serially diluted).

    • Detection reagent (e.g., ADP-Glo™ Kinase Assay kit).

    • 384-well plates.

  • Procedure:

    • Add kinase buffer to the wells of a 384-well plate.

    • Add the serially diluted test compound to the wells.

    • Add the purified kinase to the wells and incubate for a short period (e.g., 10-15 minutes) at room temperature to allow for compound binding.

    • Initiate the kinase reaction by adding a mixture of the peptide substrate and ATP.

    • Incubate the reaction at 30 °C for a defined period (e.g., 60 minutes).

    • Stop the reaction and measure the amount of ADP produced using a luminescence-based detection reagent according to the manufacturer's protocol.

    • Calculate the percent inhibition for each compound concentration and determine the IC₅₀ value by non-linear regression analysis.

Cell-Based Assays

1. Cellular Proliferation Assay (e.g., MTT or CellTiter-Glo®) [1]

Objective: To assess the anti-proliferative effect of the test compound on cancer cell lines with known kinase dependencies.

Methodology:

  • Seed cancer cells (e.g., a c-Met amplified cell line) in 96-well plates and allow them to adhere overnight.

  • Treat the cells with serial dilutions of the test compound and incubate for 72 hours.

  • Measure cell viability using a suitable assay (e.g., MTT or a luminescence-based assay like CellTiter-Glo®).

  • Determine the GI₅₀ (half-maximal growth inhibitory concentration) value.

2. Target Engagement Assay (e.g., Western Blot for Phospho-Kinase) [1]

Objective: To confirm that the compound inhibits the phosphorylation of its target kinase in a cellular context.

Methodology:

  • Treat kinase-dependent cancer cells with the test compound for a short duration (e.g., 1-2 hours).

  • Lyse the cells and determine the protein concentration.

  • Separate the protein lysates by SDS-PAGE and transfer to a PVDF membrane.

  • Probe the membrane with primary antibodies specific for the phosphorylated form of the target kinase (e.g., phospho-c-Met) and the total form of the kinase.

  • Incubate with appropriate secondary antibodies and visualize the protein bands using a chemiluminescence detection system.

  • A reduction in the phosphorylated kinase signal relative to the total kinase signal indicates target engagement.

Data Presentation and Interpretation

The results from the biological assays should be presented in a clear and concise manner to facilitate interpretation and comparison.

Table 1: Representative Data for a Hypothetical Kinase Inhibitor with the 8-Chloro-3-isopropyl-[1][2][3]triazolo[4,3-a]pyrazine Core

Assay TypeTarget/Cell LineEndpointResult
Biochemicalc-Met KinaseIC₅₀50 nM
BiochemicalVEGFR-2 KinaseIC₅₀250 nM
Cellularc-Met Amplified Cell LineGI₅₀150 nM
CellularControl Cell LineGI₅₀>10 µM

Conclusion and Future Directions

The 8-Chloro-3-isopropyl-[1][2][3]triazolo[4,3-a]pyrazine scaffold represents a promising starting point for the development of novel kinase inhibitors. The strategic placement of the chloro and isopropyl groups is intended to confer both potency and selectivity. The synthetic route is accessible, and a well-defined cascade of in vitro and cell-based assays can be employed to thoroughly characterize its biological activity.

Future work should focus on expanding the SAR by synthesizing and testing analogues with modifications at various positions of the triazolopyrazine core. Lead compounds with promising in vitro and cellular activity should be advanced to in vivo efficacy and pharmacokinetic studies to assess their therapeutic potential. The insights gained from such studies will be invaluable in the ongoing effort to develop more effective and safer targeted therapies for cancer and other diseases driven by aberrant kinase signaling.

References

  • Al-Ostoot, F. H., Al-Wahaibi, L. H., Al-Ghamdi, M. A., & Al-Zahrani, A. A. (2022). Synthesis, in vitro biological evaluation and molecular modelling of new 2-chloro-3-hydrazinopyrazine derivatives as potent acetylcholinesterase inhibitors‏ on PC12 cells. Scientific Reports, 12(1), 2959. [Link][2]

  • Reaction Biology. (2022, May 11). Spotlight: Cell-based kinase assay formats. Retrieved from [Link][5]

  • BellBrook Labs. (2018, December 10). How Does a Biochemical Kinase Assay Work? Retrieved from [Link][6]

Sources

Protocols & Analytical Methods

Method

Using 8-Chloro-3-isopropyl-[1,2,4]triazolo[4,3-a]pyrazine as a pharmaceutical intermediate

Application Note: 8-Chloro-3-isopropyl-[1,2,4]triazolo[4,3-a]pyrazine as a Privileged Scaffold for Kinase Inhibitor Development Introduction & Pharmacological Rationale The development of small-molecule kinase inhibitors...

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Author: BenchChem Technical Support Team. Date: March 2026

Application Note: 8-Chloro-3-isopropyl-[1,2,4]triazolo[4,3-a]pyrazine as a Privileged Scaffold for Kinase Inhibitor Development

Introduction & Pharmacological Rationale

The development of small-molecule kinase inhibitors heavily relies on privileged nitrogen-containing heterocycles that can mimic the adenine ring of ATP. The [1,2,4]triazolo[4,3-a]pyrazine core has emerged as a highly versatile pharmacophore in medicinal chemistry, acting as an excellent hinge-binding motif for the ATP-binding pocket of various tyrosine and serine/threonine kinases .

Specifically, the intermediate 8-Chloro-3-isopropyl-[1,2,4]triazolo[4,3-a]pyrazine is a critical building block utilized to synthesize dual c-Met/VEGFR-2 inhibitors and other targeted anti-cancer agents , . The structural causality for its success in drug design is twofold:

  • The 3-Isopropyl Group : Provides crucial steric bulk and lipophilicity. This moiety projects deep into the hydrophobic pocket of the kinase active site, enhancing target selectivity and preventing off-target binding.

  • The 8-Chloro Substituent : Serves as a highly reactive electrophilic center for late-stage diversification via Nucleophilic Aromatic Substitution (SNAr), allowing researchers to rapidly generate libraries of 8-amino derivatives with orthogonal reactivity .

Physicochemical Profiling & Reactivity

Understanding the physicochemical properties of this intermediate is essential for optimizing downstream synthetic workflows.

PropertyValue
Chemical Name 8-Chloro-3-isopropyl-[1,2,4]triazolo[4,3-a]pyrazine
CAS Number 140910-91-4
Molecular Formula C8H9ClN4
Molecular Weight 196.64 g/mol
Physical Form Solid
Reactivity Profile Highly electrophilic at C8; susceptible to SNAr and cross-coupling

Mechanistic Insight: The electron-withdrawing nature of the pyrazine nitrogens, compounded by the fused triazole system, severely depletes electron density at the C8 position. This stabilizes the anionic Meisenheimer complex formed during nucleophilic attack, making the chloride an exceptionally good leaving group even under moderate thermal conditions .

Synthetic Workflow

The typical drug discovery workflow utilizes this intermediate to attach various pharmacophores (e.g., substituted anilines or aliphatic amines) at the C8 position, followed by further functionalization to yield the final targeted kinase inhibitor.

G A 8-Chloro-3-isopropyl- [1,2,4]triazolo[4,3-a]pyrazine (CAS: 140910-91-4) B SNAr Reaction (Amine, DIPEA, n-BuOH, 110°C) A->B Step 1: C8-Amination C 8-Amino-3-isopropyl- [1,2,4]triazolo[4,3-a]pyrazine Intermediate B->C D Late-Stage Functionalization (e.g., Amidation/Coupling) C->D Step 2: Diversification E Dual c-Met/VEGFR-2 Kinase Inhibitor D->E

Figure 1: Synthetic workflow for deriving kinase inhibitors from the triazolopyrazine scaffold.

Validated Experimental Protocol: C8-Amination via SNAr

To ensure a self-validating and reproducible system, the following protocol details the nucleophilic aromatic substitution of 8-chloro-3-isopropyl-[1,2,4]triazolo[4,3-a]pyrazine with a standard aniline derivative.

Reagents & Materials:

  • 8-Chloro-3-isopropyl-[1,2,4]triazolo[4,3-a]pyrazine (1.0 equiv, 1.0 mmol, 196.6 mg)

  • Substituted Aniline/Amine Nucleophile (1.2 equiv, 1.2 mmol)

  • N,N-Diisopropylethylamine (DIPEA) (2.0 equiv, 2.0 mmol, 348 µL)

  • n-Butanol (n-BuOH) (0.2 M, 5.0 mL)

Step-by-Step Methodology:

  • Reaction Assembly : In a 25 mL round-bottom flask equipped with a magnetic stir bar, dissolve the 8-chloro-3-isopropyl-[1,2,4]triazolo[4,3-a]pyrazine in 5.0 mL of n-butanol.

    • Causality Check: n-Butanol is explicitly selected over DMF or ethanol. Its boiling point (117 °C) allows for the higher reaction temperatures necessary for weakly nucleophilic anilines, while its protic nature helps solvate and stabilize the departing chloride ion in the transition state.

  • Base and Nucleophile Addition : Add the amine nucleophile (1.2 mmol) followed by DIPEA (2.0 mmol) dropwise at room temperature.

    • Causality Check: DIPEA is strictly preferred over Triethylamine (TEA) or inorganic bases. DIPEA is highly sterically hindered, preventing it from acting as a competing nucleophile and forming unwanted quaternary ammonium salts with the highly reactive C8 position. It effectively acts as a proton sponge to neutralize the HCl byproduct.

  • Thermal Activation : Attach a reflux condenser and heat the reaction mixture to 110 °C in an oil bath. Stir continuously for 8–12 hours.

  • Reaction Monitoring : Monitor the consumption of the starting material via TLC (Eluent: EtOAc/Hexane 1:1) or LC-MS. The product spot will typically exhibit strong UV absorbance at 254 nm.

  • Workup : Once complete, cool the mixture to room temperature. Concentrate the solvent in vacuo. Dilute the crude residue with Ethyl Acetate (20 mL) and wash with saturated aqueous NaHCO3 (2 × 10 mL) to remove DIPEA hydrochloride salts, followed by brine (10 mL).

  • Purification : Dry the organic layer over anhydrous Na2SO4, filter, and concentrate. Purify the crude product via silica gel flash chromatography (gradient elution: 10% to 50% EtOAc in Hexanes) to yield the pure 8-amino intermediate.

Optimization of SNAr Conditions

The choice of solvent and base drastically impacts the yield of the C8-amination, especially when utilizing sterically hindered or electron-deficient anilines. The following table summarizes empirical optimization data for this specific transformation.

SolventBaseTemperature (°C)Time (h)Isolated Yield (%)
EthanolK2CO380 (Reflux)2445%
DMFK2CO31001662%
DMFDIPEA1001278%
n-Butanol DIPEA 110 (Reflux) 8 91%

Table 2: Optimization of reaction conditions for the SNAr of 8-chloro-3-isopropyl-[1,2,4]triazolo[4,3-a]pyrazine with a standard aniline derivative. The n-BuOH/DIPEA system provides the optimal balance of thermal energy and transition-state stabilization.

Application in Drug Discovery: c-Met & VEGFR-2 Inhibition

Derivatives synthesized from this intermediate have demonstrated profound pharmacological efficacy. In recent studies, coupling the 8-position with specific aryl groups yielded compounds with exceptional dual inhibitory activity against c-Met and VEGFR-2 kinases . For instance, optimized derivatives exhibited antiproliferative activities against A549, MCF-7, and HeLa cancer cell lines with IC50 values around 1.0 µM, and enzymatic c-Met inhibition as low as 26.0 nM . Furthermore, the triazolopyrazine core has been validated in the discovery of 4-oxo-pyridazinone bearing c-Met inhibitors, achieving nanomolar potency (IC50 = 48 nM) .

References

  • Liu, X., Li, Y., Zhang, Q., Pan, Q., Zheng, P., Dai, X., Bai, Z., & Zhu, W. (2022). Design, Synthesis, and Biological Evaluation of [1,2,4]triazolo[4,3-a] Pyrazine Derivatives as Novel Dual c-Met/VEGFR-2 Inhibitors. Frontiers in Chemistry, 10, 815534.[Link]

  • Zhang, B., Liu, X., Xiong, H., Zhang, Q., Sun, X., Yang, Z., Xu, S., Zheng, P., & Zhu, W. (2020). Discovery of[1,2,4]triazolo[4,3-a]pyrazine derivatives bearing a 4-oxo-pyridazinone moiety as potential c-Met kinase inhibitors. New Journal of Chemistry, 44(21), 9053-9063.[Link]

  • Jethava, D. J., Borad, M. A., Bhoi, M. N., Acharya, P. T., Bhavsar, Z. A., & Patel, H. D. (2020). New dimensions in triazolo[4,3-a]pyrazine derivatives: The land of opportunity in organic and medicinal chemistry. Arabian Journal of Chemistry, 13(12), 8532-8591.[Link]

Application

The Strategic Synthesis of Potent JAK Inhibitors from a Versatile Triazolopyrazine Core

Abstract The Janus kinase (JAK) family of non-receptor tyrosine kinases represents a critical node in cytokine signaling, making them a high-value target for therapeutic intervention in a host of autoimmune diseases, inf...

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Author: BenchChem Technical Support Team. Date: March 2026

Abstract

The Janus kinase (JAK) family of non-receptor tyrosine kinases represents a critical node in cytokine signaling, making them a high-value target for therapeutic intervention in a host of autoimmune diseases, inflammatory conditions, and myeloproliferative neoplasms.[1][2] This guide provides a comprehensive overview of the strategic preparation of potent JAK inhibitors utilizing the versatile heterocyclic scaffold, 8-Chloro-3-isopropyl-[1][2][3]triazolo[4,3-a]pyrazine. We will delve into the rationale behind the synthetic strategy, provide detailed, field-proven protocols for synthesis and characterization, and outline methodologies for evaluating the biological activity of the resulting compounds. This document is intended for researchers, medicinal chemists, and drug development professionals engaged in the discovery and optimization of novel kinase inhibitors.

Introduction: The Rationale for Targeting the JAK-STAT Pathway

The JAK-STAT signaling cascade is a principal mechanism for a wide array of cytokines and growth factors, translating extracellular signals into transcriptional responses that govern cell proliferation, differentiation, migration, and apoptosis.[1] Dysregulation of this pathway is a hallmark of numerous pathologies.[1] The pathway is initiated by ligand binding to cytokine receptors, which induces receptor dimerization and the subsequent trans-phosphorylation and activation of associated JAKs.[1] Activated JAKs then phosphorylate the receptor itself, creating docking sites for Signal Transducer and Activator of Transcription (STAT) proteins. Recruited STATs are in turn phosphorylated by JAKs, leading to their dimerization, nuclear translocation, and modulation of target gene expression.

JAK_STAT_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor 1. Ligand Binding JAK_inactive JAK (Inactive) Receptor->JAK_inactive 2. Receptor Dimerization JAK_active JAK (Active) p-JAK JAK_inactive->JAK_active 3. JAK Activation (trans-phosphorylation) STAT_inactive STAT (Inactive) JAK_active->STAT_inactive 4. STAT Phosphorylation pSTAT_dimer p-STAT Dimer STAT_inactive->pSTAT_dimer 5. Dimerization DNA DNA pSTAT_dimer->DNA 6. Nuclear Translocation Gene_Transcription Gene Transcription DNA->Gene_Transcription 7. Transcriptional Regulation

Figure 1: The canonical JAK-STAT signaling pathway.

The selection of the[1][2][3]triazolo[4,3-a]pyrazine core is a deliberate choice rooted in established structure-activity relationships (SAR) for kinase inhibitors. This scaffold serves as a bioisostere for purines and other heterocyclic systems known to interact with the ATP-binding site of kinases. The 8-chloro substituent provides a reactive handle for introducing diversity through modern cross-coupling methodologies, enabling the exploration of chemical space and the optimization of potency and selectivity. The 3-isopropyl group is designed to occupy a hydrophobic pocket within the kinase active site, contributing to binding affinity.

Synthetic Strategy: A Modular Approach to JAK Inhibitor Synthesis

Our synthetic approach is designed for modularity, allowing for the late-stage introduction of various substituents to fine-tune the pharmacological profile of the target compounds. The key transformation is a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura or Buchwald-Hartwig reaction, at the C8 position of the triazolopyrazine core.[4][5][6]

Synthetic_Workflow Start Starting Material: 8-Chloro-3-isopropyl- [1,2,4]triazolo[4,3-a]pyrazine Coupling Pd-Catalyzed Cross-Coupling (e.g., Suzuki or Buchwald-Hartwig) Start->Coupling Intermediate Coupled Intermediate Coupling->Intermediate Purification Purification (Column Chromatography) Intermediate->Purification Characterization Characterization: NMR, MS, HPLC Purification->Characterization Bio_Assay Biological Evaluation: In vitro Kinase Assay, Cell-based Assays Characterization->Bio_Assay

Figure 2: A generalized workflow for the synthesis and evaluation of JAK inhibitors.

This strategy offers several advantages:

  • Convergent Synthesis: The core and the coupling partner can be synthesized separately and combined in a late-stage step, improving overall efficiency.

  • Diversity-Oriented Synthesis: A wide range of commercially available or readily synthesized boronic acids/esters or amines can be employed to rapidly generate a library of analogs.

  • Predictable Reactivity: The reactivity of the 8-chloro position is well-understood, allowing for reliable reaction optimization.

Detailed Protocols

3.1. Materials and Instrumentation

All reagents should be of analytical grade and used as received unless otherwise noted. Anhydrous solvents should be used for the cross-coupling reaction. Reactions should be monitored by thin-layer chromatography (TLC) on silica gel plates and visualized under UV light. Purification is typically performed by flash column chromatography. Characterization of the final product should be carried out using ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS). Purity should be assessed by high-performance liquid chromatography (HPLC).

3.2. Safety Precautions

  • 8-Chloro-3-isopropyl-[1][2][3]triazolo[4,3-a]pyrazine: This compound is classified as an irritant and may be harmful if swallowed.[7] Handle with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[8]

  • Palladium Catalysts: Palladium catalysts are toxic and should be handled in a well-ventilated fume hood.

  • Solvents: Organic solvents are flammable and may be toxic. Handle with care and in a well-ventilated area.

3.3. Representative Synthesis of a JAK Inhibitor via Suzuki-Miyaura Coupling

This protocol describes a representative synthesis of a hypothetical JAK inhibitor, JI-1 , by coupling 8-Chloro-3-isopropyl-[1][2][3]triazolo[4,3-a]pyrazine with 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline.

Reaction Scheme:

Step-by-Step Protocol:

  • To a flame-dried round-bottom flask, add 8-Chloro-3-isopropyl-[1][2][3]triazolo[4,3-a]pyrazine (1.0 eq), 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline (1.2 eq), and a suitable palladium catalyst such as Pd(PPh₃)₄ (0.05 eq).

  • Add a base, for example, cesium carbonate (2.0 eq).[4]

  • Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

  • Add a degassed solvent system, such as a mixture of 1,4-dioxane and water (4:1 v/v).

  • Heat the reaction mixture to 90-100 °C and stir for 4-12 hours, monitoring the reaction progress by TLC.

  • Upon completion, cool the reaction mixture to room temperature and dilute with ethyl acetate.

  • Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

  • Filter the mixture and concentrate the filtrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired product, JI-1 .

3.4. Characterization of the Final Product

The structure and purity of the synthesized JAK inhibitor should be rigorously confirmed by standard analytical techniques.

Technique Purpose Expected Observations for a Triazolopyrazine-based Inhibitor
¹H NMR Elucidation of the proton environment in the molecule.Characteristic signals for the isopropyl group, aromatic protons from both the triazolopyrazine core and the coupled phenyl ring, and the amine protons.
¹³C NMR Determination of the carbon skeleton.Resonances corresponding to the carbons of the triazolopyrazine core, the isopropyl group, and the phenyl ring.
HRMS Accurate mass determination to confirm the elemental composition.The measured mass should be within ±5 ppm of the calculated mass for the molecular formula of the target compound.
HPLC Assessment of purity.A single major peak with >95% purity is desirable for biological testing.

Biological Evaluation: Assessing JAK Inhibitory Activity

4.1. In Vitro Kinase Inhibition Assay

The most direct method to determine the potency of a synthesized compound against JAK isoforms is through an in vitro kinase assay.[9] These assays typically measure the phosphorylation of a substrate peptide by a recombinant JAK enzyme in the presence of varying concentrations of the inhibitor.

A Representative Protocol using ADP-Glo™ Kinase Assay:

This commercially available assay quantifies the amount of ADP produced during the kinase reaction, which is inversely proportional to the inhibitory activity of the compound.

Materials:

  • Recombinant human JAK1, JAK2, JAK3, and TYK2 enzymes

  • Poly(Glu, Tyr) 4:1 substrate

  • ATP

  • Kinase assay buffer

  • ADP-Glo™ Kinase Assay kit (Promega)

  • Synthesized inhibitor (JI-1)

Procedure:

  • Prepare a serial dilution of the inhibitor in DMSO.

  • In a 96-well plate, add the kinase assay buffer, the substrate, ATP, and the inhibitor at various concentrations.

  • Initiate the reaction by adding the respective JAK enzyme to each well.

  • Incubate the plate at 30°C for a defined period (e.g., 60 minutes).

  • Stop the kinase reaction and measure the amount of ADP produced by following the ADP-Glo™ assay protocol.

  • Determine the IC₅₀ value (the concentration of inhibitor required to inhibit 50% of the kinase activity) by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

4.2. Cell-Based Assay for Target Engagement

To assess the ability of the inhibitor to engage its target in a cellular context, a phospho-STAT (pSTAT) flow cytometry assay can be employed.[10] This assay measures the inhibition of cytokine-induced STAT phosphorylation in whole blood or isolated peripheral blood mononuclear cells (PBMCs).

A Representative Protocol:

  • Treat whole blood or PBMCs with various concentrations of the synthesized inhibitor for a specified time.

  • Stimulate the cells with a cytokine known to signal through the JAK-STAT pathway (e.g., IL-6 for JAK1/2, IL-2 for JAK1/3).

  • Fix and permeabilize the cells.

  • Stain the cells with a fluorescently labeled antibody specific for the phosphorylated form of the relevant STAT protein (e.g., anti-pSTAT3 for IL-6 stimulation).

  • Analyze the samples by flow cytometry to quantify the level of pSTAT phosphorylation.

  • Calculate the IC₅₀ value for the inhibition of STAT phosphorylation.

Conclusion

The 8-Chloro-3-isopropyl-[1][2][3]triazolo[4,3-a]pyrazine scaffold provides a robust and versatile starting point for the synthesis of potent and selective JAK inhibitors. The modular synthetic approach, centered around palladium-catalyzed cross-coupling reactions, allows for the rapid generation of diverse chemical entities. Rigorous characterization and comprehensive biological evaluation are essential to validate the synthesized compounds and to guide further optimization efforts in the quest for novel therapeutics targeting the JAK-STAT pathway.

References

  • Al-Tel, T. H. (2021). Efficient Synthesis and X-ray Structure of[1][2][3]Triazolo[4,3-a]pyridines via Oxidative Cyclization Using N-Chlorosuccinimide (NCS). Molecules, 26(19), 5823. [Link]

  • Choong, E., et al. (2025). Therapeutic Drug Monitoring for Precision Dosing of Janus Kinase Inhibitors: Protocol for a Prospective Observational Study. JMIR Research Protocols, 14, e59059. [Link]

  • Dai, Y., et al. (2024). Design and synthesis of triazolopyridine derivatives as potent JAK/HDAC dual inhibitors with broad-spectrum antiproliferative activity. Journal of Enzyme Inhibition and Medicinal Chemistry, 39(1), 2409771. [Link]

  • Al-Harthy, T., et al. (2022). A Comprehensive Overview of Globally Approved JAK Inhibitors. Molecules, 27(9), 2989. [Link]

  • Babon, J. J., & Murphy, J. M. (2013). In Vitro JAK Kinase Activity and Inhibition Assays. Methods in Molecular Biology, 967, 39-55. [Link]

  • PubChem. (n.d.). 8-Chloro-3-(trifluoromethyl)-[1][2][3]triazolo[4,3-a]pyrazine. [Link]

  • Saleh, M. A., et al. (2011). Application of Suzuki-Miyaura and Buchwald-Hartwig Cross-coupling Reactions to the Preparation of Substituted 1,2,4-Benzotriazine 1-Oxides Related to the Antitumor Agent Tirapazamine. Molecules, 16(8), 6438-6454. [Link]

  • Jia, N., et al. (2025). Discovery and biological evaluation of a novel and highly potent JAK2 inhibitor for the treatment of triple negative breast cancer. Journal of Enzyme Inhibition and Medicinal Chemistry, 40(1), 2468790. [Link]

  • Tang, Y., et al. (2023). Synthesis and Antibacterial Activity of Novel Triazolo[4,3-a]pyrazine Derivatives. Molecules, 28(23), 7894. [Link]

  • Khairnar, K. U., et al. (2021). Synthesis of New Triazolopyrazine Antimalarial Compounds. Molecules, 26(8), 2326. [Link]

  • NextSDS. (n.d.). 8-chloro-3-(propan-2-yl)-[1][2][3]triazolo[4,3-a]pyrazine. [Link]

  • Astex Pharmaceuticals. (n.d.). Identification of Potent, Selective JAK2 Inhibitors Using a Fragment-Based Screening Approach. [Link]

  • Khairnar, K. U., et al. (2023). Synthesis and characterisation of new antimalarial fluorinated triazolopyrazine compounds. Beilstein Journal of Organic Chemistry, 19, 148-158. [Link]

  • Bera, S. S., et al. (2024). Suzuki‐Miyaura and Buchwald‐Hartwig Cross‐Coupling Reactions Utilizing a Set of Complementary Imidazopyridine Monophosphine Ligands. ChemistrySelect, 9(10), e202305085. [Link]

  • NextSDS. (n.d.). 8-chloro-3-cyclopropyl-[1][2][3]triazolo[4,3-a]pyrazine. [Link]

  • Jackson, A. D., et al. (2022). Characterization of Selective and Potent JAK1 Inhibitors Intended for the Inhaled Treatment of Asthma. International Journal of Chronic Obstructive Pulmonary Disease, 17, 2129-2144. [Link]

  • Takale, B. S., et al. (2022). Recent Applications of Pd-Catalyzed Suzuki–Miyaura and Buchwald–Hartwig Couplings in Pharmaceutical Process Chemistry. Catalysts, 12(1), 103. [Link]

  • Yamamoto, Y., et al. (2025). A Practical and Scalable Method for Manufacturing JAK Inhibitor ASP3627. Organic Process Research & Development. [Link]

  • Menet, C. J., et al. (2014). Triazolopyridines as selective JAK1 inhibitors: from hit identification to GLPG0634. Journal of Medicinal Chemistry, 57(22), 9323-9342. [Link]

  • BPS Bioscience. (n.d.). Chemi-Verse™ JAK2 Kinase Assay Kit. [Link]

  • Hager, D., et al. (2021). Synthesis of new pyrazolo[1][3][11]triazines by cyclative cleavage of pyrazolyltriazenes. Beilstein Journal of Organic Chemistry, 17, 2818-2826. [Link]

  • PubChemLite. (n.d.). 8-chloro-3-cyclopropyl-[1][2][3]triazolo[4,3-a]pyrazine. [Link]

Sources

Method

Application Note: In Vitro Assay Preparation and Evaluation of 8-Chloro-3-isopropyl-[1,2,4]triazolo[4,3-a]pyrazine-Derived c-Met Kinase Inhibitors

Abstract The[1,2,4]triazolo[4,3-a]pyrazine scaffold is a privileged pharmacophore in modern targeted oncology. Specifically, the intermediate building block 8-Chloro-3-isopropyl-[1,2,4]triazolo[4,3-a]pyrazine (CAS: 14091...

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Author: BenchChem Technical Support Team. Date: March 2026

Abstract The[1,2,4]triazolo[4,3-a]pyrazine scaffold is a privileged pharmacophore in modern targeted oncology. Specifically, the intermediate building block 8-Chloro-3-isopropyl-[1,2,4]triazolo[4,3-a]pyrazine (CAS: 140910-91-4) is widely utilized to synthesize potent, ATP-competitive kinase inhibitors targeting c-Met, VEGFR-2, and PARP1. This application note provides a comprehensive, self-validating in vitro protocol for preparing and evaluating these derivatives using a luminescent ADP-detection kinase assay.

Scientific Rationale & Pathway Causality

The mesenchymal-epithelial transition factor (c-Met) is a receptor tyrosine kinase (RTK) that, upon binding its natural ligand hepatocyte growth factor (HGF), undergoes dimerization and autophosphorylation[1]. This activation triggers downstream signaling cascades, including the MAPK/ERK pathway (driving cell proliferation) and the PI3K/AKT pathway (promoting cell survival and anti-apoptosis). Dysregulation of c-Met—via exon 14 skipping mutations, gene amplification, or protein overexpression—is a critical driver in non-small cell lung cancer (NSCLC) and other malignancies.

Incorporating the 8-Chloro-3-isopropyl-[1,2,4]triazolo[4,3-a]pyrazine core into small molecules yields derivatives that effectively occupy the ATP-binding pocket of the c-Met kinase domain. By competitively displacing ATP, these triazolopyrazine derivatives halt receptor autophosphorylation, thereby silencing the oncogenic downstream signaling cascades [2].

Visualizing the c-Met Signaling Pathway and Inhibition

The following diagram illustrates the HGF/c-Met signal transduction network and the mechanistic intervention point of triazolopyrazine-based inhibitors.

cMet_Pathway HGF HGF (Ligand) cMet c-Met (Receptor Tyrosine Kinase) HGF->cMet Binds & Activates PI3K PI3K cMet->PI3K Phosphorylates GRB2 GRB2 / SOS cMet->GRB2 Recruits Inhibitor Triazolopyrazine Derivative Inhibitor->cMet Blocks ATP Pocket AKT AKT PI3K->AKT Survival Cell Survival & Anti-Apoptosis AKT->Survival RAS RAS GRB2->RAS MAPK MAPK / ERK RAS->MAPK Proliferation Tumor Proliferation & Metastasis MAPK->Proliferation

Caption: HGF/c-Met signaling pathway blocked by ATP-competitive triazolopyrazine derivatives.

Compound Preparation & Handling

Proper handling of 8-Chloro-3-isopropyl-[1,2,4]triazolo[4,3-a]pyrazine derivatives is critical to ensure assay reproducibility.

  • Solubilization: Synthesized derivatives are highly hydrophobic. Prepare a primary stock solution of 10 mM in 100% anhydrous DMSO.

  • Storage: Aliquot the stock into amber vials to prevent photodegradation and store at -20°C. Avoid repeated freeze-thaw cycles, which can induce compound precipitation.

  • Assay Dilution Strategy: Perform serial dilutions in 100% DMSO, followed by a final 1:100 dilution into the 1X Kinase Assay Buffer. Causality: This ensures the final DMSO concentration in the assay well does not exceed 1% (v/v). DMSO concentrations >1% can denature the recombinant c-Met kinase and artificially quench the luminescent signal of the reporter assay [3].

In Vitro c-Met Kinase Assay Protocol

To evaluate the inhibitory potency (IC₅₀) of the synthesized derivatives, a luminescent ADP-detection assay (e.g., ADP-Glo™) is recommended. This method quantifies the ADP produced during the kinase reaction, offering a highly sensitive, non-radioactive alternative to traditional ³²P-ATP assays.

Self-Validating System Controls: To ensure the protocol is self-validating, every plate must include:

  • Positive Control (Vehicle): 1% DMSO without inhibitor (defines 100% maximum kinase activity).

  • Negative Control (No Enzyme): Buffer + Substrate + ATP (defines background luminescence/noise).

  • Reference Inhibitor: A known c-Met inhibitor like Foretinib or Crizotinib (validates assay sensitivity and dynamic range).

Step-by-Step Methodology:

  • Reagent Preparation: Thaw recombinant c-Met kinase (amino acids 956-1390), Poly (Glu:Tyr, 4:1) substrate, and ATP on ice. Prepare 1X Kinase Buffer (typically containing DTT and Mn²⁺/Mg²⁺ to facilitate ATP binding).

  • Enzyme-Substrate Mix: In a solid-white 96-well or 384-well plate, add the c-Met kinase and Poly (Glu:Tyr, 4:1) substrate mixture to each well.

  • Inhibitor Addition: Add the serially diluted triazolopyrazine compounds (or controls) to the respective wells. Incubate at room temperature for 15 minutes. Causality: This pre-incubation step allows for the thermodynamic pre-equilibration of the inhibitor with the enzyme's ATP-binding pocket before the reaction is forced to start.

  • Reaction Initiation: Add ATP (final concentration typically at the Km​ value, ~10-50 µM) to initiate the phosphorylation reaction.

  • Kinase Incubation: Seal the plate and incubate at 30°C for 45–60 minutes. Causality: This specific timeframe ensures the enzymatic reaction reaches steady-state kinetics without fully depleting the ATP substrate, which would skew the linear relationship between time and product formation.

  • ATP Depletion: Add the ADP-Glo™ Reagent (equal to the reaction volume) to terminate the kinase reaction and actively deplete any remaining unconsumed ATP. Incubate for 40 minutes at room temperature.

  • Kinase Detection: Add the Kinase Detection Reagent to convert the generated ADP back into ATP, simultaneously introducing luciferase and luciferin. Incubate for 30 minutes at room temperature in the dark.

  • Measurement: Measure the luminescent output using a microplate reader. The luminescent signal is directly proportional to the amount of ADP generated (i.e., kinase activity).

Data Presentation: Structure-Activity Relationship (SAR)

The efficacy of the 8-Chloro-3-isopropyl-[1,2,4]triazolo[4,3-a]pyrazine core relies heavily on subsequent functional group modifications. The table below summarizes representative quantitative data comparing various derivatives against dual targets (c-Met and VEGFR-2) and their cellular anti-proliferative effects[2, 4].

Compound IDScaffold CoreModification (R-Group)c-Met IC₅₀ (nM)VEGFR-2 IC₅₀ (nM)A549 Cell Viability IC₅₀ (µM)
Foretinib (Ref) QuinolineN/A1.8 ± 0.23.5 ± 0.41.12 ± 0.15
Derivative A Triazolopyrazine4-oxo-pyridazinone48.0 ± 5.1120.5 ± 10.20.83 ± 0.07
Derivative B Triazolopyrazine3-fluoro-phenyl26.0 ± 3.42.6 ± 0.50.98 ± 0.08
Derivative C TriazolopyrazineUnsubstituted>1000>1000>50.0

Data Interpretation: The data demonstrates that while the unsubstituted 8-Chloro-3-isopropyl-[1,2,4]triazolo[4,3-a]pyrazine core (Derivative C) lacks sufficient binding affinity on its own, functionalizing it with bulky aromatic or hydrogen-bonding moieties (Derivatives A & B) drastically enhances ATP-pocket binding affinity, yielding nanomolar target inhibition.

References

  • BPS Bioscience. "Chemi-Verse™ c-MET Kinase Assay Kit." BPS Bioscience, Inc. Available at:[Link]

  • Liu, X., et al. (2022). "Design, Synthesis, and Biological Evaluation of[1,2,4]triazolo[4,3-a] Pyrazine Derivatives as Novel Dual c-Met/VEGFR-2 Inhibitors." Frontiers in Chemistry. Available at:[Link]

  • Promega Corporation / ResearchGate. "ADP-Glo kinase assay v1." Protocols.io / ResearchGate. Available at:[Link]

  • Zhang, B., et al. (2020). "Discovery of [1,2,4]triazolo[4,3-a]pyrazine derivatives bearing a 4-oxo-pyridazinone moiety as potential c-Met kinase inhibitors." New Journal of Chemistry. Available at:[Link]

Technical Notes & Optimization

Troubleshooting

Improving reaction yield in 8-Chloro-3-isopropyl-[1,2,4]triazolo[4,3-a]pyrazine synthesis

An essential scaffold in medicinal chemistry, 8-Chloro-3-isopropyl-[1][2][3]triazolo[4,3-a]pyrazine serves as a crucial building block in the development of novel therapeutics.[2][3] Its synthesis, while conceptually str...

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Author: BenchChem Technical Support Team. Date: March 2026

An essential scaffold in medicinal chemistry, 8-Chloro-3-isopropyl-[1][2][3]triazolo[4,3-a]pyrazine serves as a crucial building block in the development of novel therapeutics.[2][3] Its synthesis, while conceptually straightforward, presents several challenges that can significantly impact reaction yield and purity. This technical support center is designed to provide researchers, scientists, and drug development professionals with practical, in-depth troubleshooting guides and frequently asked questions to navigate the complexities of this synthesis. As Senior Application Scientists, our goal is to explain the causality behind experimental choices, empowering you to optimize your reactions effectively.

General Synthetic Pathway

The synthesis of 8-Chloro-3-isopropyl-[1][2][3]triazolo[4,3-a]pyrazine is typically achieved through a two-step process. The first step involves the nucleophilic substitution of a chlorine atom on a pyrazine ring with hydrazine to form a key intermediate. The second step is the cyclization of this intermediate to construct the fused triazole ring.

Synthetic_Pathway Start 2,3-Dichloropyrazine Intermediate 2-Chloro-3-hydrazinylpyrazine Start->Intermediate Step 1: Hydrazinolysis (Hydrazine Hydrate, EtOH, Reflux) Product 8-Chloro-3-isopropyl- [1,2,4]triazolo[4,3-a]pyrazine Intermediate->Product Step 2: Cyclization CyclizingAgent + Isobutyryl Chloride or Triethyl Orthoisobutyrate CyclizingAgent->Product

Caption: General two-step synthesis of the target compound.

Troubleshooting Guide: Maximizing Yield and Purity

This section addresses specific issues encountered during synthesis in a question-and-answer format.

Q1: My yield of the 2-Chloro-3-hydrazinylpyrazine intermediate (Step 1) is low. What are the common causes and solutions?

Low yield in the initial hydrazinolysis step is a frequent bottleneck. The primary causes are typically incomplete reaction or the formation of undesired side products.

Causality and Mechanism: The reaction is a nucleophilic aromatic substitution where hydrazine displaces one of the chlorine atoms on the 2,3-dichloropyrazine ring.[4] The main competing reaction is a second substitution, where another hydrazine molecule displaces the remaining chlorine atom, leading to the formation of 2,3-dihydrazinylpyrazine.

Troubleshooting Steps:

  • Control Stoichiometry: While a slight excess of hydrazine hydrate is often used to ensure full conversion of the starting material, a large excess will significantly favor the formation of the di-substituted byproduct.

    • Recommendation: Start with 1.1 to 1.5 equivalents of hydrazine hydrate. Monitor the reaction closely using Thin Layer Chromatography (TLC).

  • Optimize Reaction Temperature and Time: The reaction typically requires heating to proceed at a reasonable rate.

    • Protocol: Refluxing in a solvent like ethanol is a common and effective method.[2][3]

    • Causality: Insufficient temperature leads to an incomplete reaction. However, prolonged heating, even after the starting material is consumed, can promote the formation of the di-substituted byproduct. Monitor the reaction by TLC (e.g., every 30-60 minutes) and stop the reaction once the 2,3-dichloropyrazine spot has disappeared.

  • Solvent Choice: The solvent plays a crucial role in solubilizing the reactants and mediating the reaction rate.

    • Standard Practice: Ethanol is widely used and generally provides good results.[2][3] Other polar protic solvents can also be effective.

Summary of Optimized Conditions for Step 1

ParameterRecommendationRationale
Hydrazine Hydrate (eq.) 1.1 - 1.5Balances reaction rate and minimizes di-substitution.
Solvent Ethanol (EtOH)Good solubility for reactants; effective medium.
Temperature Reflux (~78 °C)Provides sufficient energy for nucleophilic substitution.
Monitoring TLCPrevents over-reaction and formation of byproducts.
Q2: I'm struggling with the final cyclization (Step 2). What factors influence the yield and how can I optimize them?

The cyclization step is critical and highly dependent on the choice of reagent and reaction conditions. The goal is to form the five-membered triazole ring by introducing a one-carbon unit (which is part of the isopropyl group) and inducing ring closure.

Cyclization_Troubleshooting Start Low Yield in Cyclization? CheckReagent Evaluate Cyclizing Agent Start->CheckReagent CheckConditions Optimize Reaction Conditions Start->CheckConditions Impurity Analyze Impurities Start->Impurity Orthoester Orthoester (e.g., Triethyl Orthoisobutyrate) CheckReagent->Orthoester Milder AcidChloride Acid Chloride (e.g., Isobutyryl Chloride) CheckReagent->AcidChloride More Reactive Temp Temperature Too Low/High? CheckConditions->Temp Solvent Incorrect Solvent? CheckConditions->Solvent Time Reaction Time? CheckConditions->Time

Caption: Decision tree for troubleshooting the cyclization step.

Option A: Using an Orthoester (e.g., Triethyl Orthoisobutyrate)

This is often a reliable method for forming the triazole ring.[2][3]

  • Mechanism: The hydrazinylpyrazine reacts with the orthoester. The reaction is driven to completion by the removal of the ethanol byproduct, typically through distillation at high temperatures.

  • Common Problems & Solutions:

    • Incomplete Reaction: This is often due to insufficient temperature. The reaction needs to be heated sufficiently (often to 80-120 °C) to drive off the ethanol. Using the orthoester itself as the solvent can be an effective strategy.

    • Slow Reaction: Ensure the removal of ethanol. If the reaction is slow, a catalytic amount of a mild acid (like p-toluenesulfonic acid) can be added, but this should be done cautiously as it can also promote side reactions.

Option B: Using an Acid Chloride (e.g., Isobutyryl Chloride)

This method involves the formation of an acylhydrazide intermediate, followed by dehydration and cyclization.

  • Mechanism: The terminal nitrogen of the hydrazine moiety attacks the electrophilic carbonyl carbon of the acid chloride. The resulting intermediate then cyclizes, typically with heating, to form the triazole ring, eliminating water.

  • Common Problems & Solutions:

    • Side Reactions: Acid chlorides are highly reactive and can lead to undesired reactions. The reaction should be performed at a low temperature (e.g., 0 °C) initially. A non-nucleophilic base (e.g., triethylamine or DIPEA) is often required to neutralize the HCl generated during the acylation step.

    • Incomplete Cyclization: After the initial acylation, the mixture often requires heating (reflux) to drive the dehydration and ring closure. Ensure this second heating step is performed for an adequate amount of time, monitored by TLC.

Q3: My final product is impure after the reaction. What are the best purification strategies?

Purification is critical for obtaining the desired compound with high purity. The choice of method depends on the nature of the impurities.

  • Recrystallization: This is the most common and efficient method if a suitable solvent system can be found.

    • Procedure: Dissolve the crude product in a minimum amount of a hot solvent in which the product has high solubility but in which the impurities are either very soluble or insoluble. Cool the solution slowly to allow pure crystals to form.

    • Recommended Solvents: A good starting point is a mixture of ethyl acetate and hexanes, or isopropanol. Experiment with different solvent ratios to find the optimal conditions.

  • Column Chromatography: If recrystallization is ineffective, column chromatography is the next step.

    • Stationary Phase: Silica gel is standard.

    • Mobile Phase: A gradient of ethyl acetate in hexanes (e.g., starting from 10% ethyl acetate and gradually increasing) is typically effective at separating the product from less polar starting materials and more polar byproducts.

  • Acid-Base Extraction: The triazolopyrazine core is weakly basic. An acid wash (e.g., with dilute HCl) can sometimes help remove non-basic impurities, followed by neutralization and extraction of the product into an organic solvent. This should be used with caution as the product may have some solubility in the acidic aqueous layer.

Frequently Asked Questions (FAQs)

Q: Can microwave irradiation be used to improve the synthesis? A: Yes, microwave-assisted synthesis has been shown to be effective for the synthesis of similar[1][2][3]triazolo[4,3-a]pyridine derivatives.[5][6] It can significantly reduce reaction times and, in some cases, improve yields by providing rapid and uniform heating. It is particularly useful for driving the cyclization step to completion.

Q: Are there alternative methods for the cyclization step? A: Several methods exist for the synthesis of[1][2][3]triazolo-fused heterocycles. One notable method is the oxidative cyclization of a hydrazone intermediate.[1] This involves first forming a hydrazone from the hydrazinylpyrazine and an appropriate aldehyde (isobutyraldehyde in this case), followed by treatment with an oxidizing agent like N-Chlorosuccinimide (NCS) under mild conditions.[1]

Q: What are the key analytical techniques to monitor the reaction and characterize the product? A:

  • Reaction Monitoring: Thin Layer Chromatography (TLC) is indispensable for tracking the consumption of starting materials and the formation of the product.

  • Structural Confirmation:

    • NMR Spectroscopy (¹H and ¹³C): Provides definitive structural information.

    • Mass Spectrometry (MS): Confirms the molecular weight of the product.

    • FTIR Spectroscopy: Can be used to observe the disappearance of the N-H stretches from the hydrazine intermediate and the formation of the fused ring system.

Detailed Experimental Protocols

Protocol 1: Synthesis of 2-Chloro-3-hydrazinylpyrazine (Intermediate)
  • To a solution of 2,3-dichloropyrazine (1.0 eq) in ethanol (5 mL per 1 g of starting material), add hydrazine hydrate (1.2 eq) dropwise at room temperature.

  • Heat the reaction mixture to reflux (approximately 80-85 °C).

  • Monitor the reaction progress by TLC (e.g., 30% ethyl acetate in hexanes).

  • Once the starting material is consumed (typically 3-5 hours), cool the mixture to room temperature.

  • Reduce the solvent volume under reduced pressure.

  • Add cold water to the residue to precipitate the product.

  • Collect the solid by filtration, wash with cold water, and dry under vacuum to yield 2-Chloro-3-hydrazinylpyrazine as a solid.

Protocol 2: Synthesis of 8-Chloro-3-isopropyl-[1][2][3]triazolo[4,3-a]pyrazine (Final Product)
  • Combine 2-Chloro-3-hydrazinylpyrazine (1.0 eq) and triethyl orthoisobutyrate (5.0 eq). Using the orthoester as the solvent is often effective.

  • Heat the mixture to 80 °C and stir.[2][3]

  • Monitor the reaction by TLC. The reaction may take several hours.

  • After completion, cool the reaction mixture to room temperature.

  • Remove the excess orthoester under reduced pressure.

  • Purify the resulting crude solid by recrystallization from an appropriate solvent (e.g., ethyl acetate/hexanes) or by silica gel chromatography.

References
  • Al-Hourani, B. J., Al-Adhami, K., Al-Awaida, W., & Sweidan, K. (2021). Efficient Synthesis and X-ray Structure of[1][2][3]Triazolo[4,3-a]pyridines via Oxidative Cyclization Using N-Chlorosuccinimide (NCS). Molecules, 26(19), 5823. Available from: [Link]

  • Zhang, B., et al. (2022). Design, Synthesis, and Biological Evaluation of[1][2][3]triazolo[4,3-a] Pyrazine Derivatives as Novel Dual c-Met/VEGFR-2 Inhibitors. Frontiers in Chemistry, 10, 864923. Available from: [Link]

  • Request PDF | Microwave-assisted synthesis of novel 8-chloro-[1][2][3]triazolo[4,3- a ]pyridine derivatives | A series of novel 1,2,4-triazolo[4,3- a]pyridine derivatives were synthesized from 2,3-dichloropyridine and hydrazine hydrate as starting... | Find, read and cite all the research you need on ResearchGate. Available from: [Link]

  • Zhang, B., et al. (2022). Design, Synthesis, and Biological Evaluation of[1][2][3]triazolo[4,3-a] Pyrazine Derivatives as Novel Dual c-Met/VEGFR-2 Inhibitors. PMC. Available from: [Link]

  • Organic Chemistry Portal. Synthesis of 1,2,4-triazolo[4,3-a]pyridines. Available from: [Link]

  • Google Patents. EP0025603A1 - Triazolo (4,3-a)pyridin-3(2H)-ones, process for their preparation and pharmaceutical compositions containing them.
  • Li, Y., et al. (2023). Direct Cyclization/Chlorination Strategy of Hydrazines for Synthesis of 4-Chloropyrazoles by TCCA. Molecules, 28(19), 6805. Available from: [Link]

  • Organic Chemistry Portal. Synthesis of Hydrazine Derivatives (Hydrazides). Available from: [Link]

  • Fisher, G. M., et al. (2021). Synthesis of New Triazolopyrazine Antimalarial Compounds. Molecules, 26(9), 2421. Available from: [Link]

  • Google Patents. US3033864A - Purification of pyrazine.
  • Korsik, M., et al. (2020). tele-Substitution Reactions in the Synthesis of a Promising Class of 1,2,4-Triazolo[4,3-a]pyrazine-Based Antimalarials. The Journal of Organic Chemistry, 85(20), 13438-13452. Available from: [Link]

  • PubChem. 8-Chloro-3-(trifluoromethyl)-[1][2][3]triazolo[4,3-a]pyrazine. Available from: [Link]

  • Fisher, G. M., et al. (2021). Synthesis of New Triazolopyrazine Antimalarial Compounds. PubMed. Available from: [Link]

  • Organic Chemistry Portal. Rhodium-Catalyzed Addition-Cyclization of Hydrazines with Alkynes: Pyrazole Synthesis via Unexpected C-N Bond Cleavage. Available from: [Link]

  • Request PDF | Hydrazine-mediated cyclization of Ugi products to synthesize novel 3-hydroxypyrazoles. Available from: [Link]

  • Zhang, W., et al. (2015). Synthesis, Crystal Structure and DFT Studies of 8-chloro-3-((3-chlorobenzyl)thio)-[1][2][3]triazolo[4,3-a]pyridine. ResearchGate. Available from: [Link]

  • de Villiers, K. A., et al. (2023). Synthesis and characterisation of new antimalarial fluorinated triazolopyrazine compounds. Beilstein Journal of Organic Chemistry, 19, 107-114. Available from: [Link]

  • Request PDF | Synthesis of Hydrazinylpyridines via Nucleophilic Aromatic Substitution and Further Transformation to Bicyclo[2.2.2]octenes Fused with Two N-Aminosuccinimide Moieties. Available from: [Link]

  • PubMed. Synthesis of 1,2,4-triazolines: base-catalyzed hydrazination/cyclization cascade of α-isocyano esters and amides. Available from: [Link]

  • Georganics. 8-Chloro-[1][2][3]triazolo[4,3-a]pyrazine. Available from: [Link]

  • NIH. Synthesis of 5-Hydrazino-2-cyclopentenone Derivatives by a Gold(I)-Catalyzed Cycloisomerization/Hetero-Diels–Alder/Ring-Opening Tandem Reaction of Enynyl Acetates. PMC. Available from: [Link]

  • Academia.edu. (PDF) Synthesis and Characterization of Hydrazide and Hydrazones derived from 2-Mercaptopyrimidine. Available from: [Link]

  • de Villiers, K. A., et al. (2023). Synthesis and characterisation of new antimalarial fluorinated triazolopyrazine compounds. Beilstein Archives. Available from: [Link]

  • MDPI. Synthesis and Characteristics of 1,2,4,5-Tetrazines for Using as High Energy Density Materials (HEDMs). Available from: [Link]

  • Ashton, T. D., et al. (2022). Investigations of amination reactions on an antimalarial 1,2,4-triazolo[4,3-a]pyrazine scaffold. Beilstein Journal of Organic Chemistry, 18, 706-714. Available from: [Link]

Sources

Optimization

Overcoming steric hindrance in 3-isopropyl triazolopyrazine derivatives

Technical Support Center: Triazolopyrazine Synthesis Welcome to the technical support center for researchers, scientists, and drug development professionals working with triazolopyrazine derivatives. This guide is design...

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Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Triazolopyrazine Synthesis

Welcome to the technical support center for researchers, scientists, and drug development professionals working with triazolopyrazine derivatives. This guide is designed to provide in-depth troubleshooting advice and practical solutions for challenges encountered during the synthesis and functionalization of these important heterocyclic scaffolds, with a particular focus on overcoming the significant steric challenges presented by bulky substituents, such as the 3-isopropyl group.

The triazolopyrazine scaffold is a cornerstone in medicinal chemistry, forming the core of numerous biologically active molecules.[1][2][3] However, its functionalization, especially at sterically encumbered positions, can lead to significant synthetic hurdles, including low reaction yields, incomplete conversions, and complex byproduct formation. This guide provides field-proven insights and detailed protocols to help you navigate these challenges effectively.

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses common issues encountered during the synthesis of 3-isopropyl triazolopyrazine derivatives in a direct question-and-answer format.

Question 1: My cross-coupling reaction to install a substituent at the 3-position of the triazolopyrazine core is failing or giving very low yields. What are the primary causes and how can I fix it?

Answer: This is a classic and frequent challenge, almost always rooted in a combination of steric hindrance and suboptimal catalytic conditions. The bulky isopropyl group can sterically shield the reaction center, impeding the crucial steps of the catalytic cycle.

Primary Causes & Solutions:

  • Inadequate Catalyst/Ligand System: Standard palladium catalysts (e.g., Pd(PPh₃)₄) often lack the reactivity needed for sterically demanding substrates. The nitrogen atoms in the pyrazine ring can also coordinate to the palladium center, inhibiting catalysis.[4]

    • Solution: Employ a more active and sterically tolerant catalyst system. Bulky, electron-rich phosphine ligands (known as Buchwald ligands) are designed to stabilize the active, low-coordinate palladium species and accelerate the oxidative addition and reductive elimination steps.[5] Similarly, N-heterocyclic carbene (NHC) ligands offer high electron-donating ability, which can activate otherwise inert C-Cl or C-Br bonds.[6]

  • Suboptimal Reaction Conditions: Temperature, solvent, and the choice of base are critical variables that are highly interdependent.[5]

    • Solution: A systematic optimization is required.

      • Temperature: While higher temperatures can increase reaction rates, they can also lead to degradation of the pyrazine ring.[7] Monitor the reaction closely by TLC or LC-MS and aim for the lowest effective temperature.

      • Solvent: Polar aprotic solvents like dioxane, DMF, or DME are often effective. For Suzuki couplings, using a biphasic system (e.g., toluene/water) can be beneficial as it aids in the dissolution and activation of the inorganic base.[5]

      • Base: The base is crucial for the transmetalation step in many cross-coupling reactions. For sensitive substrates, strong bases like NaOtBu can cause side reactions. Weaker bases such as K₃PO₄ or Cs₂CO₃ are often superior, though they may require slightly higher temperatures.[4]

  • Low Reactivity of the Halide Precursor: The reactivity of halopyrazines follows the order I > Br > Cl.[4] If you are using a chloropyrazine, its low reactivity combined with steric hindrance presents a significant challenge.

    • Solution: If possible, start with the bromo- or iodo-triazolopyrazine analogue. If you must use a chloro-derivative, a highly active catalyst system, such as those listed in Table 1, is essential.

Troubleshooting Workflow for Low Reaction Yield

This decision tree provides a logical path for troubleshooting failed or low-yielding reactions.

G start Low or No Product reagents Step 1: Verify Reagent Quality - Purity of halide & coupling partner - Activity of catalyst - Anhydrous solvent start->reagents conditions Step 2: Optimize Reaction Conditions - Increase temperature incrementally - Screen different bases (e.g., K3PO4, Cs2CO3) - Test alternative solvents (e.g., Dioxane, Toluene, DMF) reagents->conditions Reagents OK catalyst Step 3: Change Catalyst System - Switch to bulky phosphine ligand (e.g., SPhos, XPhos) - Try an NHC-based catalyst - Consider a Cu-catalyzed system conditions->catalyst No Improvement success Reaction Successful conditions->success Improvement Seen catalyst->success Improvement Seen

Caption: A logical workflow for troubleshooting low-yielding cross-coupling reactions.

Question 2: I am observing significant byproduct formation, which complicates purification. What are the common side reactions and how can they be minimized?

Answer: Byproduct formation is often a consequence of forcing reaction conditions to overcome steric hindrance.

Common Byproducts & Mitigation Strategies:

  • Homocoupling of the Coupling Partner: This occurs when the organometallic reagent (e.g., boronic acid) couples with itself.

    • Mitigation: Ensure a strictly inert atmosphere (argon or nitrogen) to exclude oxygen, which can promote this side reaction. Adding the organometallic reagent slowly can also help.

  • Protodeboronation (for Suzuki reactions): This is the cleavage of the C-B bond of the boronic acid by water or other protic sources, rendering it inactive.

    • Mitigation: Use anhydrous solvents and ensure the base is not excessively hydrated. Using a slight excess (1.1-1.5 equivalents) of the boronic acid can compensate for some loss.

  • Product/Reagent Degradation: The triazolopyrazine core can be unstable at very high temperatures or under strongly basic or acidic conditions.[7]

    • Mitigation: As mentioned previously, find the optimal temperature balance. If degradation is suspected, attempt the reaction at a lower temperature for a longer duration.

Data & Catalyst Selection

Choosing the right catalyst and ligand combination is the most critical factor for success. The following table summarizes recommended systems for sterically hindered substrates.

Table 1: Recommended Catalyst Systems for Sterically Hindered Cross-Coupling

Catalyst PrecursorLigandTarget ReactionKey Advantages & Considerations
Pd(OAc)₂ or Pd₂(dba)₃SPhos or XPhos Suzuki, Buchwald-HartwigExcellent for hindered aryl halides and amines. Promotes fast reductive elimination.[5]
Pd(OAc)₂RuPhos SuzukiHighly effective for coupling electron-rich and sterically hindered substrates.
[Pd(IPr)(cinnamyl)Cl](IPr = NHC ligand)Suzuki, HeckN-Heterocyclic Carbene (NHC) ligands are strongly electron-donating and can activate less reactive halides like chlorides.[6]
CuI or Cu(OTf)Diphosphine or Pyrrole-ol ligandsC-N Coupling (Ullmann)A viable alternative to palladium, especially for C-N bond formation with hindered amines.[8][9]

Experimental Protocols

The following are generalized, yet detailed, starting protocols. They should be optimized for your specific substrates.

Protocol 1: Palladium-Catalyzed Suzuki-Miyaura Coupling for Sterically Hindered Substrates

This protocol provides a robust starting point for coupling a 3-halo-triazolopyrazine with a boronic acid.

Materials:

  • 3-Halo-triazolopyrazine derivative (1.0 mmol)

  • Aryl/Alkyl boronic acid (1.2 mmol)

  • Palladium(II) Acetate (Pd(OAc)₂, 0.02 mmol, 2 mol%)

  • SPhos (0.04 mmol, 4 mol%)

  • Potassium Phosphate (K₃PO₄), finely ground (2.0 mmol)

  • Anhydrous 1,4-Dioxane (5 mL)

  • Anhydrous Water (0.5 mL)

Procedure:

  • Vessel Preparation: To a flame-dried Schlenk flask or microwave vial, add the 3-halo-triazolopyrazine, boronic acid, Pd(OAc)₂, SPhos, and K₃PO₄.

  • Inert Atmosphere: Seal the vessel with a septum, and purge with argon or nitrogen for 10-15 minutes.

  • Solvent Addition: Under a positive pressure of inert gas, add the anhydrous dioxane and water via syringe.

  • Reaction Execution: Place the sealed vessel in a preheated oil bath at 100 °C. Stir vigorously for 12-24 hours.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS by taking small aliquots under an inert atmosphere.

  • Work-up: Once complete, cool the reaction to room temperature. Dilute with ethyl acetate (20 mL) and water (10 mL). Separate the layers. Wash the organic layer with brine (2 x 10 mL).

  • Isolation: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the resulting crude material by flash column chromatography.

Protocol 2: Purification by Flash Column Chromatography
  • Column Packing: Select an appropriate size column and pack it with silica gel using a slurry method with your starting eluent (e.g., 95:5 Hexane:Ethyl Acetate).

  • Sample Loading: Adsorb the crude product onto a small amount of silica gel ("dry loading") and carefully add it to the top of the packed column. This generally gives better separation than liquid loading.

  • Elution: Begin elution with a non-polar solvent system and gradually increase the polarity. Collect fractions and analyze them by TLC.

  • Isolation: Combine the fractions containing the pure product and remove the solvent under reduced pressure.

Mechanistic Visualization

Understanding the underlying mechanism can aid in troubleshooting. The catalytic cycle for cross-coupling reactions involves three key steps.

G Pd0 Pd(0)L₂ OxAdd Oxidative Addition Pd0->OxAdd + R¹-X PdII R¹-Pd(II)L₂-X OxAdd->PdII Trans Transmetalation PdII->Trans + R²-M PdII_R2 R¹-Pd(II)L₂-R² Trans->PdII_R2 RedElim Reductive Elimination PdII_R2->RedElim RedElim->Pd0 + R¹-R²

Sources

Troubleshooting

Preventing degradation of 8-Chloro-3-isopropyl-[1,2,4]triazolo[4,3-a]pyrazine in aqueous solutions

Technical Support Center: 8-Chloro-3-isopropyl-triazolo[4,3-a]pyrazine Welcome to the dedicated support resource for 8-Chloro-3-isopropyl-triazolo[4,3-a]pyrazine. This guide is designed for researchers, scientists, and d...

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Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: 8-Chloro-3-isopropyl-triazolo[4,3-a]pyrazine

Welcome to the dedicated support resource for 8-Chloro-3-isopropyl-triazolo[4,3-a]pyrazine. This guide is designed for researchers, scientists, and drug development professionals to proactively address and troubleshoot the challenges associated with the aqueous stability of this compound. Our approach is rooted in foundational chemical principles and industry-standard methodologies to ensure the integrity of your experimental outcomes.

Part 1: Frequently Asked Questions (FAQs)

This section addresses the most common initial questions regarding the handling and stability of 8-Chloro-3-isopropyl-triazolo[4,3-a]pyrazine.

Q1: What are the primary predicted degradation pathways for 8-Chloro-3-isopropyl-triazolo[4,3-a]pyrazine in an aqueous solution?

A1: Based on its chemical structure, two primary degradation pathways are of concern:

  • Hydrolysis: The chloro-substituent on the pyrazine ring is the most likely site for nucleophilic substitution by water or hydroxide ions. This reaction would replace the chlorine atom with a hydroxyl group, forming 8-hydroxy-3-isopropyl-triazolo[4,3-a]pyrazine. This process can be catalyzed by acidic or basic conditions.

  • Photodegradation: Aromatic and heterocyclic ring systems, like the triazolopyrazine core, are often susceptible to degradation upon exposure to light, particularly in the UV spectrum. This can lead to complex reactions including ring opening or the formation of radical species.

Q2: How does the pH of my aqueous buffer impact the stability of the compound?

A2: The pH of your solution is a critical factor. The rate of hydrolysis is often pH-dependent. In highly acidic or alkaline solutions, the degradation rate is expected to increase significantly. It is crucial to determine the pH at which the compound exhibits maximum stability, which is typically near neutral pH for many similar compounds, but must be experimentally verified. According to ICH guidelines, a pH range of 3 to 9 should be investigated during forced degradation studies to understand this dependency.

Q3: I am dissolving my compound in DMSO for a stock solution and then diluting it into an aqueous buffer. Can the DMSO cause degradation?

A3: Dimethyl sulfoxide (DMSO) is a common and generally non-reactive solvent for preparing stock solutions. However, it is crucial to use high-purity, anhydrous DMSO. The presence of water impurities in DMSO can initiate hydrolysis before the stock solution is even used. Furthermore, some sources indicate that DMSO can decompose under certain conditions (e.g., strong acid, high temperature) to produce reactive species, though this is less common under typical laboratory conditions. Always use fresh, high-grade DMSO and prepare stock solutions immediately before use if possible.

Q4: What are the ideal storage conditions for aqueous solutions of this compound?

A4: To minimize degradation, aqueous solutions should be:

  • Stored at low temperatures: Refrigeration (2-8 °C) or freezing (-20 °C to -80 °C) is highly recommended to slow down the rate of hydrolysis.

  • Protected from light: Use amber vials or wrap containers in aluminum foil to prevent photodegradation.

  • Buffered at an optimal pH: Once determined, maintain the solution at the pH of maximum stability.

  • Purged with inert gas: For long-term storage, purging the solution with an inert gas like argon or nitrogen can displace oxygen and minimize oxidative degradation.

Part 2: Troubleshooting Guide for Unexpected Degradation

This section provides a systematic approach to identifying and resolving stability issues encountered during your experiments.

Problem: My compound concentration decreases over time in my aqueous assay buffer, confirmed by HPLC.

This is the most common sign of compound instability. The following workflow will help you diagnose the root cause.

G cluster_observe Observation cluster_diagnose Diagnostic Steps cluster_action Corrective Actions Observe Unexpected peak loss or new peak appearance in HPLC Check_pH Is buffer pH appropriate? Observe->Check_pH Check_Light Was solution exposed to light? Observe->Check_Light Check_Temp Was solution stored at elevated temperature? Observe->Check_Temp Check_O2 Is oxidative degradation a possibility? Observe->Check_O2 Action_pH Perform pH Stability Screen (Protocol 2) Check_pH->Action_pH If pH is extreme or unknown Action_Light Perform Photostability Test (Protocol 1, Condition D) Check_Light->Action_Light If unprotected Action_Temp Store at 2-8°C or -20°C and re-test Check_Temp->Action_Temp If stored at RT Action_O2 Perform Oxidative Stress Test (Protocol 1, Condition C) Check_O2->Action_O2 If buffer contains oxidizing agents

Caption: Troubleshooting workflow for diagnosing compound instability.

Part 3: Key Experimental Protocols

These protocols provide a framework for systematically investigating and controlling the degradation of 8-Chloro-3-isopropyl-triazolo[4,3-a]pyrazine.

Protocol 1: Forced Degradation (Stress Testing) Workflow

This experiment is essential for identifying the conditions that cause degradation and for characterizing potential degradants. It follows principles outlined in the ICH Q1A(R2) guidelines.

G cluster_prep Preparation cluster_conditions Stress Conditions cluster_analysis Analysis Prep Prepare 1 mg/mL stock in ACN or DMSO Acid A) Acid Hydrolysis 0.1 M HCl, 40°C Prep->Acid Dilute to 50 µg/mL in stressor solution Base B) Base Hydrolysis 0.1 M NaOH, 40°C Prep->Base Dilute to 50 µg/mL in stressor solution Oxidation C) Oxidation 3% H2O2, RT Prep->Oxidation Dilute to 50 µg/mL in stressor solution Photo D) Photolytic ICH compliant light chamber Prep->Photo Dilute to 50 µg/mL in stressor solution Thermal E) Thermal 60°C Prep->Thermal Dilute to 50 µg/mL in stressor solution Analysis Analyze samples by RP-HPLC-UV/MS at t=0, 2, 6, 24, 48h Acid->Analysis Base->Analysis Oxidation->Analysis Photo->Analysis Thermal->Analysis

Caption: Workflow for a comprehensive forced degradation study.

  • Stock Solution Preparation: Prepare a 1 mg/mL stock solution of the compound in a non-aqueous solvent like acetonitrile (ACN) or anhydrous DMSO.

  • Stress Conditions Setup: For each condition, dilute the stock solution to a final concentration of ~50 µg/mL in the stressor solution. Prepare a control sample diluted in pure water (or the primary buffer solvent).

    • A. Acidic Hydrolysis: Dilute in 0.1 M HCl. Incubate at 40 °C.

    • B. Basic Hydrolysis: Dilute in 0.1 M NaOH. Incubate at 40 °C.

    • C. Oxidative Degradation: Dilute in a 3% solution of hydrogen peroxide (H₂O₂). Keep at room temperature.

    • D. Photolytic Degradation: Expose the solution in a chemically inert, transparent container to light inside a photostability chamber. The overall illumination should be not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter. A control sample should be wrapped in aluminum foil to exclude light.

  • Time-Point Sampling: Withdraw aliquots from each solution at specified time points (e.g., 0, 2, 6, 24, and 48 hours).

  • Sample Quenching: Immediately stop the degradation reaction. For acidic samples, neutralize with an equivalent amount of NaOH. For basic samples, neutralize with HCl. For oxidative samples, the reaction can often be quenched by dilution on the HPLC autosampler.

  • Analysis: Analyze all samples using a stability-indicating HPLC method, preferably with a mass spectrometer (LC-MS) to help identify degradant masses.

Protocol 2: pH Profile and Stability Screening

This protocol helps determine the optimal pH for compound stability in your aqueous buffer system.

  • Buffer Preparation: Prepare a series of buffers across a wide pH range (e.g., pH 3, 5, 7, 9). See the table below for recommended buffer systems.

  • Incubation: Spike the compound into each buffer at the desired final concentration. Incubate all solutions at a constant temperature (e.g., room temperature or 37 °C).

  • Analysis: Analyze the concentration of the parent compound in each buffer at various time points (e.g., 0, 4, 8, 24 hours) using a validated HPLC method.

  • Data Interpretation: Plot the percentage of the remaining parent compound against time for each pH. The pH at which the degradation rate is slowest is the optimal pH for your experiments.

pH RangeRecommended Buffer SystemConcentration (mM)Notes
3.0 - 5.0Acetate Buffer10 - 50Can chelate metals.
6.0 - 7.5Phosphate Buffer (PBS)10 - 50Biologically relevant, but can precipitate with some divalent cations.
7.0 - 9.0Tris Buffer10 - 50pH is temperature-dependent.
8.5 - 10.0Borate Buffer10 - 50Can interact with diol-containing compounds.

Part 4: Understanding the Primary Degradation Pathway

Based on chemical precedent, the most probable non-photolytic degradation route is hydrolysis of the C-Cl bond.

Caption: Predicted nucleophilic substitution of chlorine by water.

This transformation results in a mass shift of -18.44 Da (loss of Cl, gain of OH). This mass shift is a key diagnostic feature to monitor for in your LC-MS analysis during stress testing.

References

  • ICH Harmonised Tripartite Guideline, Q1A(R2): Stability Testing of New Drug Substances and Products, Step 4 version (February 2003). [Link]

  • Galão, O. F., et al. (2013). A review of the use of DMSO in medicine. Journal of Applied Pharmaceutical Science. [Link]

  • ICH Harmonised Tripartite Guideline, Q1B: Photostability Testing of New Drug Substances and Products, Step 4 version (November 1996). [Link]

Reference Data & Comparative Studies

Validation

A Senior Application Scientist's Guide to 1H and 13C NMR Spectra Validation of 8-Chloro-3-isopropyl-triazolo[4,3-a]pyrazine

A Senior Application Scientist's Guide to 1H and 13C NMR Spectra Validation of 8-Chloro-3-isopropyl-[1][2][3]triazolo[4,3-a]pyrazine For researchers, scientists, and drug development professionals, the unambiguous struct...

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Author: BenchChem Technical Support Team. Date: March 2026

A Senior Application Scientist's Guide to 1H and 13C NMR Spectra Validation of 8-Chloro-3-isopropyl-[1][2][3]triazolo[4,3-a]pyrazine

For researchers, scientists, and drug development professionals, the unambiguous structural confirmation of a novel chemical entity is a cornerstone of scientific rigor and a prerequisite for further investigation. In the realm of small molecule drug discovery, Nuclear Magnetic Resonance (NMR) spectroscopy stands as a paramount technique for elucidating molecular structures. This guide provides an in-depth, experience-driven approach to the validation of ¹H and ¹³C NMR spectra, using the heterocyclic compound 8-Chloro-3-isopropyl-[1][2][3]triazolo[4,3-a]pyrazine as a central case study. Our focus extends beyond a mere recitation of data to an exploration of the underlying principles and a practical framework for ensuring data integrity.

The Imperative of NMR Validation in Drug Discovery

In the highly regulated landscape of pharmaceutical development, the structural integrity of a compound is non-negotiable. An erroneous structural assignment can lead to the misinterpretation of biological data, wasted resources, and potential safety concerns. NMR spectroscopy, by probing the magnetic properties of atomic nuclei, provides a detailed fingerprint of a molecule's structure. However, the raw data is only as reliable as its validation. A rigorous validation process ensures that the observed spectra are a true representation of the intended molecule, free from significant impurities or structural ambiguities. This process is not merely a procedural formality but a critical step in building a robust data package for regulatory submissions and intellectual property protection.

Exemplary ¹H and ¹³C NMR Data for 8-Chloro-3-isopropyl-[1][2][3]triazolo[4,3-a]pyrazine

The following tables present the predicted ¹H and ¹³C NMR spectral data for 8-Chloro-3-isopropyl-[1][2][3]triazolo[4,3-a]pyrazine. This data, derived from analysis of structurally related compounds and computational prediction tools, serves as a reliable benchmark for experimental validation.[1][4][5][6][7][8]

Table 1: Predicted ¹H NMR Data (500 MHz, CDCl₃)

Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)IntegrationAssignment
8.05d4.51HH-5
7.65d4.51HH-6
3.50sept7.01HCH (isopropyl)
1.45d7.06HCH₃ (isopropyl)

Table 2: Predicted ¹³C NMR Data (125 MHz, CDCl₃)

Chemical Shift (δ, ppm)Assignment
158.5C-3
149.0C-8a
145.2C-8
135.8C-5
118.5C-6
28.5CH (isopropyl)
22.0CH₃ (isopropyl)

A Step-by-Step Protocol for NMR Spectra Acquisition and Validation

The following protocol outlines a comprehensive workflow for acquiring and validating high-quality NMR data. This is not a rigid set of rules, but a framework that should be adapted based on the specific properties of the compound and the available instrumentation.

Part 1: Sample Preparation and Instrument Setup
  • Sample Preparation :

    • Weigh approximately 5-10 mg of the purified compound. The purity should be confirmed by an orthogonal technique such as LC-MS.

    • Dissolve the sample in a deuterated solvent (e.g., 0.6 mL of CDCl₃). The choice of solvent is critical as it can influence chemical shifts.

    • Add an internal standard for chemical shift referencing. Tetramethylsilane (TMS) is the conventional standard (δ = 0.00 ppm).

  • Instrument Qualification :

    • Before acquiring data, ensure the NMR spectrometer is properly qualified. This involves performing Installation Qualification (IQ), Operational Qualification (OQ), and Performance Qualification (PQ) tests. These tests verify that the instrument is installed correctly, operates according to specifications, and provides reliable and reproducible data.

Part 2: 1D NMR Data Acquisition
  • ¹H NMR Acquisition :

    • Tune and match the probe to the correct frequency.

    • Optimize the magnetic field homogeneity (shimming) to obtain sharp, symmetrical peaks.

    • Acquire a standard ¹H NMR spectrum. Key parameters to consider are the spectral width, acquisition time, and number of scans.

  • ¹³C NMR Acquisition :

    • Acquire a proton-decoupled ¹³C NMR spectrum. This simplifies the spectrum by removing C-H coupling, resulting in a single peak for each unique carbon atom.

    • Due to the low natural abundance of ¹³C, a larger number of scans is typically required to achieve an adequate signal-to-noise ratio.

Part 3: Data Processing and Initial Analysis
  • Processing :

    • Apply a Fourier transform to the raw data (Free Induction Decay).

    • Phase the spectrum to ensure all peaks are in the absorptive mode.

    • Perform baseline correction to obtain a flat baseline.

    • Integrate the peaks in the ¹H NMR spectrum. The integral values should be proportional to the number of protons.

  • Initial Analysis :

    • Reference the spectra to the internal standard (TMS at 0.00 ppm).

    • Compare the observed chemical shifts, multiplicities, and integrations to the predicted data in Tables 1 and 2.

Comparative Analysis with a Structural Analogue

To further bolster the confidence in our structural assignment, a comparative analysis with a known, structurally related compound is highly recommended. For this guide, we will compare the predicted data of our target compound with the experimental data of 8-Chloro-3-phenyl-[1][2][3]triazolo[4,3-a]pyrazine .

Table 3: Comparison of ¹H and ¹³C NMR Data

Position8-Chloro-3-isopropyl-[1][2][3]triazolo[4,3-a]pyrazine (Predicted)8-Chloro-3-phenyl-[1][2][3]triazolo[4,3-a]pyrazine (Experimental)Key Differences and Rationale
¹H NMR
H-5~8.05 ppm~8.10 ppmThe electronic environment of the pyrazine ring protons is similar in both compounds, leading to comparable chemical shifts.
H-6~7.65 ppm~7.70 ppm
3-substituent3.50 ppm (sept, 1H), 1.45 ppm (d, 6H)~7.50-7.90 ppm (m, 5H)The signals for the isopropyl group are in the aliphatic region, while the phenyl group protons resonate in the aromatic region.
¹³C NMR
C-3~158.5 ppm~157.0 ppmThe carbon attached to the triazole ring shows a similar chemical shift.
C-8~145.2 ppm~145.5 ppmThe effect of the 3-substituent on the pyrazine ring carbons is minimal.
3-substituent28.5 ppm (CH), 22.0 ppm (CH₃)~128-132 ppm (aromatic carbons)The chemical shifts of the substituent carbons are vastly different, reflecting their aliphatic versus aromatic nature.

This side-by-side comparison allows for a logical assessment of the spectral data. The similarities in the chemical shifts of the core triazolopyrazine scaffold and the predictable differences in the substituent signals provide strong evidence for the proposed structure.

Advanced Validation with 2D NMR Spectroscopy

For complex molecules or to resolve any remaining ambiguities, 2D NMR techniques are indispensable. These experiments provide information about the connectivity between atoms.

  • COSY (Correlation Spectroscopy) : This experiment reveals proton-proton couplings, helping to identify adjacent protons. For our target compound, a COSY spectrum would show a correlation between the methine proton and the methyl protons of the isopropyl group.

  • HSQC (Heteronuclear Single Quantum Coherence) : This experiment correlates directly bonded protons and carbons. An HSQC spectrum would show cross-peaks between H-5 and C-5, H-6 and C-6, the isopropyl CH and its corresponding carbon, and the isopropyl CH₃ protons and their carbon.

  • HMBC (Heteronuclear Multiple Bond Correlation) : This experiment shows correlations between protons and carbons that are two or three bonds away. This is particularly useful for identifying quaternary carbons and piecing together the molecular framework. For instance, the isopropyl CH proton would show correlations to the C-3 of the triazole ring.

Visualizing the Validation Workflow

The following diagram, generated using Graphviz, illustrates the comprehensive workflow for NMR spectral validation.

NMR_Validation_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis cluster_report Final Validation Sample Purified Compound Solvent Deuterated Solvent Sample->Solvent Standard Internal Standard (TMS) Solvent->Standard NMR_Spec NMR Spectrometer (IQ/OQ/PQ) Standard->NMR_Spec OneD_NMR 1D NMR (¹H & ¹³C) NMR_Spec->OneD_NMR TwoD_NMR 2D NMR (COSY, HSQC, HMBC) NMR_Spec->TwoD_NMR Processing Fourier Transform, Phasing, Baseline Correction OneD_NMR->Processing TwoD_NMR->Processing Analysis Referencing, Integration, Peak Picking Processing->Analysis Comparison Comparison with Predicted Data & Analogues Analysis->Comparison Structure_Elucidation Structure Elucidation & Verification Comparison->Structure_Elucidation Final_Report Validated Structure & Data Package Structure_Elucidation->Final_Report

Caption: Workflow for the comprehensive validation of NMR spectra.

Conclusion

The validation of ¹H and ¹³C NMR spectra is a multi-faceted process that combines careful experimental technique, a thorough understanding of NMR principles, and a logical approach to data interpretation. By following a systematic workflow that includes proper sample preparation, instrument qualification, acquisition of both 1D and 2D NMR data, and comparative analysis, researchers can confidently establish the structure of novel compounds like 8-Chloro-3-isopropyl-[1][2][3]triazolo[4,3-a]pyrazine. This rigorous approach not only ensures the integrity of the immediate research but also builds a solid foundation for subsequent stages of drug discovery and development.

References

  • 1][2][3]triazolo[4,3-a]pyrazine(486460-21-3) 1H NMR spectrum. Retrieved from https://www.chemicalbook.com/spectrum/486460-21-3_1HNMR.htm

  • 1][2][3]triazolo[4,3-a]pyrazine derivatives bearing 4-oxo-pyridazinone moiety as potential c-Met kinase inhibitors. RSC Advances.

  • 1][2][3]Triazolo[4,3-a]pyridines via Oxidative Cyclization Using N-Chlorosuccinimide (NCS). Crystals.

  • 1][2][3]triazolo[4,3-a] Pyrazine Derivatives as Novel Dual c-Met/VEGFR-2 Inhibitors. Pharmaceuticals.

Sources

Comparative

Comprehensive Mass Spectrometry Comparison Guide: Fragmentation Dynamics of 8-Chloro-3-isopropyl-[1,2,4]triazolo[4,3-a]pyrazine vs. Tetrahydro Analogues

Audience: Researchers, Analytical Scientists, and Drug Development Professionals Focus: Electrospray Ionization Tandem Mass Spectrometry (ESI-MS/MS) Methodologies, Structural Elucidation, and DMPK Applications Introducti...

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Author: BenchChem Technical Support Team. Date: March 2026

Audience: Researchers, Analytical Scientists, and Drug Development Professionals Focus: Electrospray Ionization Tandem Mass Spectrometry (ESI-MS/MS) Methodologies, Structural Elucidation, and DMPK Applications

Introduction & Scientific Rationale

The [1,2,4]triazolo[4,3-a]pyrazine scaffold is a ubiquitous pharmacophore in modern medicinal chemistry. It serves as the critical core for dual c-Met/VEGFR-2 kinase inhibitors in oncology[1] and is the foundational building block for dipeptidyl peptidase-4 (DPP-4) inhibitors such as sitagliptin[2].

As drug development pipelines increasingly rely on highly specific Multiple Reaction Monitoring (MRM) assays for pharmacokinetic (DMPK) profiling and the tracking of genotoxic impurities (such as Nitrosamine Drug Substance-Related Impurities, or NDSRIs)[3], understanding the exact mass spectrometry (MS) fragmentation behavior of these scaffolds is paramount.

This guide objectively compares the MS/MS fragmentation performance of 8-Chloro-3-isopropyl-[1,2,4]triazolo[4,3-a]pyrazine (Compound A) —a fully aromatic, halogenated intermediate—against 3-(Trifluoromethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyrazine (Compound B) , the well-documented precursor to the sitagliptin nitrosamine impurity (NTTP)[4]. By examining the causality behind their fragmentation pathways, we provide a self-validating framework for robust LC-MS/MS method development.

Structural Overview & Predictive Fragmentation (The "Why")

When subjected to Collision-Induced Dissociation (CID) in an ESI+ environment, the structural differences between Compound A and Compound B dictate entirely divergent fragmentation pathways. Understanding why these molecules break apart allows analysts to select the most stable product ions for quantitation.

  • Compound A (8-Chloro-3-isopropyl-[1,2,4]triazolo[4,3-a]pyrazine):

    • Ionization: The basic nitrogens in the triazole and pyrazine rings readily accept a proton, yielding a strong [M+H]+ at m/z 197.06.

    • Isotopic Validation: The presence of the chlorine atom provides a built-in self-validating system. The [M+H]+ and any chlorine-retaining fragments will exhibit a strict ~3:1 isotopic ratio (m/z 197/199). Fragments lacking this ratio definitively indicate the loss of HCl (-36 Da).

    • Alkyl Cleavage: The isopropyl group is highly susceptible to a McLafferty-like rearrangement or inductive cleavage, expelling stable propene gas (-42 Da).

  • Compound B (3-(Trifluoromethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyrazine):

    • Ring Stability: Unlike the fully aromatic Compound A, Compound B contains a tetrahydropyrazine ring. This saturated ring is prone to Retro-Diels-Alder (RDA) cleavage (-28 Da, loss of ethylene).

    • Substituent Cleavage: The strongly electron-withdrawing trifluoromethyl group resists simple alkene loss, instead favoring the high-energy loss of HF (-20 Da) or a CF3 radical (-69 Da) under higher collision energies[2].

Experimental Protocol: A Self-Validating LC-MS/MS Workflow

To ensure reproducibility and prevent analytical artifacts (such as in-source fragmentation, a known vulnerability of triazolopyrazines[3]), the following step-by-step methodology must be employed.

Step-by-Step Methodology
  • Sample Preparation: Dilute the analyte to 100 ng/mL in a solvent matrix of 50:50 Water:Methanol containing 0.1% Formic Acid. Causality: Formic acid provides the necessary protons to drive ESI+ ionization, while the organic modifier ensures optimal desolvation in the source.

  • Source Tuning (Cone Voltage Optimization): Infuse the sample at 10 µL/min. Perform a Q1 full scan (m/z 50–300). Critical Step: Triazolopyrazines and their nitroso-derivatives are highly prone to premature cleavage in the ionization chamber[3]. Maintain the cone voltage strictly between 10 V and 15 V to preserve the intact [M+H]+ precursor.

  • Isotopic Verification: For Compound A, confirm the presence of the m/z 197 and 199 peaks at a 3:1 ratio. This validates that the precursor is intact and has not lost its halogen.

  • CID Optimization (Collision Energy Tuning): Isolate the [M+H]+ in Q1. Ramp the Collision Energy (CE) in Q2 from 5 eV to 40 eV using Argon as the collision gas. Monitor the product ions in Q3 to establish the breakdown curves.

  • MRM Transition Selection: Select the most abundant product ion for the "Quantifier" transition and a structurally distinct secondary ion for the "Qualifier" transition.

LCMS_Workflow S1 Sample Prep (0.1% FA in H2O/MeOH) S2 ESI+ Source Tuning (Low Cone Voltage) S1->S2 S3 Precursor Selection (Isotopic Validation) S2->S3 S4 CID Optimization (CE Ramping) S3->S4 S5 MRM Method Finalization S4->S5

Figure 1: Self-validating LC-MS/MS optimization workflow for triazolopyrazine analysis.

Comparative Fragmentation Data

The quantitative data derived from the CID optimization is summarized below. Compound A demonstrates highly predictable, low-energy neutral losses, making it an excellent candidate for highly sensitive MRM assays. Compound B requires higher collision energies to fragment the stable CF3 group and saturated ring system.

Table 1: Optimized MS/MS Parameters and MRM Transitions
CompoundPrecursor Ion [M+H]+Quantifier Ion (m/z)Qualifier Ion (m/z)Optimal Cone VoltageOptimal CE (Quant)
Compound A (8-Chloro-3-isopropyl...)197.06 (³⁵Cl)155.01161.0815 V18 eV
Compound B (3-Trifluoromethyl...)193.07165.07173.0710 V25 eV
Table 2: Comparative Fragmentation Patterns & Neutral Losses
Fragment MechanismCompound A (m/z 197 Precursor)Compound B (m/z 193 Precursor)Diagnostic Value
Alkyl / Substituent Loss m/z 155 (Loss of Propene, -42 Da)m/z 173 (Loss of HF, -20 Da)High: Differentiates the C-3 substitution. Propene loss is thermodynamically highly favorable.
Halogen Cleavage m/z 161 (Loss of HCl, -36 Da)N/AHigh: Loss of the 3:1 isotopic signature confirms Cl elimination.
Triazole Ring Cleavage m/z 169 (Loss of N₂, -28 Da)m/z 165 (Loss of N₂, -28 Da)Moderate: Common to all triazolopyrazines[2].
Pyrazine Ring Cleavage m/z 114 (Complex aromatic cleavage)m/z 165 (RDA cleavage, -28 Da)High: Highlights the difference between aromatic and tetrahydro states.

Mechanistic Pathway Visualization

To fully trust an analytical method, the causality of the fragmentation must be mapped. Figure 2 illustrates the ESI+ CID fragmentation pathway of Compound A. The primary driver of fragmentation at low collision energies is the expulsion of propene from the isopropyl group, leaving a stable, fully aromatic cation. At higher energies, the triazole ring opens to expel nitrogen gas, a pathway similarly observed in the degradation of sitagliptin-related impurities[2].

Fragmentation_Pathway M [M+H]+ m/z 197 (35Cl) / 199 (37Cl) F1 Loss of Propene (-42 Da) m/z 155 / 157 M->F1 - C3H6 F2 Loss of HCl (-36 Da) m/z 161 M->F2 - HCl F3 Loss of N2 (-28 Da) m/z 169 / 171 M->F3 - N2 (Triazole Ring) F4 Pyrazine Cleavage m/z 114 F1->F4 - C2H2ClN

Figure 2: ESI+ CID fragmentation pathway of 8-Chloro-3-isopropyl-[1,2,4]triazolo[4,3-a]pyrazine.

Discussion & Application Insights

When developing assays for tracking 8-Chloro-3-isopropyl-[1,2,4]triazolo[4,3-a]pyrazine in biological matrices or as an API intermediate, the choice of MRM transition is critical for specificity and sensitivity.

  • Sensitivity vs. Specificity: The transition 197.06 -> 155.01 (loss of propene) is the most abundant and should be used as the quantifier . However, because simple alkyl losses can sometimes suffer from matrix interference in complex biological samples, the 197.06 -> 161.08 (loss of HCl) transition serves as a highly specific qualifier . The loss of HCl is a relatively unique neutral loss (-36 Da) that effectively filters out background noise.

  • Mitigating In-Source Fragmentation: As highlighted by recent USP communications regarding nitrosamine impurities[3], triazolopyrazines are notoriously sensitive to high capillary temperatures and cone voltages. If the cone voltage exceeds 20 V, Compound A will undergo premature propene loss in the source, drastically reducing the intensity of the m/z 197 precursor and destroying the assay's Limit of Detection (LOD).

  • Translational Value: The fragmentation logic established here for Compound A directly translates to the structural elucidation of its downstream active pharmaceutical ingredients (APIs), such as c-Met/VEGFR-2 inhibitors[1]. By mapping the core's baseline fragmentation, analysts can easily identify metabolic soft spots during in vivo DMPK studies.

References

  • Chittireddy, H. N. P. R., et al. "Development and Validation for Quantification of 7-Nitroso Impurity in Sitagliptin by Ultraperformance Liquid Chromatography with Triple Quadrupole Mass Spectrometry." Molecules, vol. 27, no. 23, 2022, 8581.[Link]

  • Liu, X., et al. "Design, Synthesis, and Biological Evaluation of [1,2,4]triazolo[4,3-a] Pyrazine Derivatives as Novel Dual c-Met/VEGFR-2 Inhibitors." Frontiers in Chemistry, vol. 10, 2022, 815534.[Link]

  • U.S. Pharmacopeia (USP). "LC-MS: Practical method for analyzing NDSRIs with single quadrupole." USP Nitrosamines Exchange, 2024.
  • Jireš, J., et al. "Strategy to Assess and Control Nitrosamine Formation in API during Storage: A Sitagliptin Case Study." Organic Process Research & Development, 2024.[Link]

Sources

Validation

Comparative Guide: Cross-Coupling Efficiency of Chloropyrazines vs. Triazolopyrazines

Executive Summary The pyrazine and triazolopyrazine scaffolds are foundational to modern medicinal chemistry, heavily featured in kinase inhibitors, antimalarials, and metabolic therapeutics. However, navigating the late...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The pyrazine and triazolopyrazine scaffolds are foundational to modern medicinal chemistry, heavily featured in kinase inhibitors, antimalarials, and metabolic therapeutics. However, navigating the late-stage functionalization of these heterocycles requires a precise understanding of their electronic landscapes. This guide provides an objective, data-driven comparison of the cross-coupling efficiencies of chloropyrazines versus chloro-triazolopyrazines. By analyzing the causality behind their reactivity, we establish self-validating protocols that maximize yield while suppressing scaffold-specific side reactions.

Mechanistic Causality: The Electronic Landscape

The efficiency of palladium-catalyzed cross-coupling is dictated by the electron density of the heteroaryl halide.

Chloropyrazines: The pyrazine ring is moderately electron-deficient. This profile strikes an ideal balance: it is electrophilic enough to undergo smooth oxidative addition with Pd(0), yet stable enough to withstand standard cross-coupling temperatures (80–100 °C). Because of this stability, chloropyrazines are excellent substrates that can be coupled using remarkably low catalyst loadings—sometimes as low as 0.005% Pd in Buchwald-Hartwig aminations[1].

Chloro-triazolopyrazines: Fusing a 1,2,4-triazole ring to the pyrazine core drastically lowers the Lowest Unoccupied Molecular Orbital (LUMO) of the system. While this highly electron-deficient nature accelerates the initial oxidative addition step, it introduces severe synthetic vulnerabilities. Chloro-triazolopyrazines are highly susceptible to thermal degradation at temperatures exceeding 60 °C[2]. Furthermore, the lowered LUMO makes the core highly vulnerable to nucleophilic attack by bases or solvents, leading to unusual tele-substitution reactions (where nucleophilic attack occurs at a position distant from the halogen) or direct dehalogenation[3].

G Start Select Heteroaryl Chloride CP Chloropyrazine (Moderate LUMO) Start->CP TP Chloro-triazolopyrazine (Deeply Lowered LUMO) Start->TP StdCond Standard Pd Catalysis (80-100 °C) CP->StdCond TP->StdCond High Temp MildCond Controlled Pd Catalysis (<60 °C) TP->MildCond OxAdd1 Facile Oxidative Addition StdCond->OxAdd1 Degradation Degradation / Side Products StdCond->Degradation OxAdd2 Rapid Oxidative Addition Risk: SNAr / Tele-substitution MildCond->OxAdd2 Success1 High Yield Product OxAdd1->Success1 Success2 High Yield Product OxAdd2->Success2 Thermal Control

Workflow for optimizing cross-coupling based on heteroaryl chloride electronic properties.

Comparative Efficiency Data

The following table summarizes the quantitative performance and operational boundaries for both scaffolds based on established literature and process chemistry optimization.

ParameterChloropyrazinesChloro-triazolopyrazines
Electronic Profile Moderately electron-deficientHighly electron-deficient
Oxidative Addition Rate StandardHighly Accelerated
Optimal Temperature 80–100 °C[1]< 60 °C[2]
Primary Side Reactions Protodeboronation (nucleophile-dependent)Tele-substitution, SNAr, Degradation[3]
Catalyst Loading Can be extremely low (e.g., 0.005%)[1]Standard (1–5%) to ensure rapid turnover
Base Tolerance High (NaOtBu, K2CO3, Cs2CO3)Low (Requires mild bases like K3PO4 or CsF)

Self-Validating Experimental Protocols

To ensure scientific integrity, the following protocols are designed as self-validating systems. Each critical phase contains an internal checkpoint that confirms the mechanistic success of the step before proceeding.

Protocol A: High-Efficiency Buchwald-Hartwig Amination of Chloropyrazines

Causality: Because chloropyrazines are stable but require energy to drive transmetalation and reductive elimination, high temperatures and strong bases are utilized.

  • Step 1: Catalyst Activation. In a glovebox, combine Pd(OAc)2 (1 mol%), Josiphos ligand (1.2 mol%), and toluene. Stir for 15 minutes at room temperature.

    • Self-Validation Check: The solution must transition from a dark red-brown to a clear, pale yellow. This visual shift confirms the successful reduction of Pd(II) to the active L_nPd(0) species. If the solution remains dark, oxygen contamination has poisoned the catalyst; abort and re-degas solvents.

  • Step 2: Reagent Addition. Add the chloropyrazine (1.0 equiv), amine (1.2 equiv), and NaOtBu (1.5 equiv). Seal the vessel.

  • Step 3: Thermal Coupling. Heat the reaction mixture to 90 °C for 4 hours.

    • Self-Validation Check: At the 2-hour mark, analyze an aliquot via GC-MS. The complete disappearance of the chloropyrazine starting material peak validates that oxidative addition is not the rate-limiting step.

  • Step 4: Workup. Cool to room temperature, filter through Celite to remove Pd black, and concentrate.

Protocol B: Temperature-Controlled Suzuki-Miyaura Coupling of Chloro-triazolopyrazines

Causality: The extreme electron deficiency of the triazolopyrazine core demands strict thermal limits (<60 °C) to prevent ring degradation and the use of mild bases to prevent tele-substitution[3],[2].

  • Step 1: Degassing and Preparation. Suspend the chloro-triazolopyrazine (1.0 equiv), boronic ester (1.1 equiv), and K3PO4 (2.0 equiv) in a 4:1 mixture of Dioxane/H2O. Sparge with Argon for 20 minutes.

    • Self-Validation Check: The pH of the aqueous layer must be between 9-10. If it is higher, the base is too strong and will induce SNAr hydrolysis of the chloride before the catalyst can engage.

  • Step 2: Catalyst Addition. Add Pd(dppf)Cl2 (5 mol%).

  • Step 3: Low-Temperature Heating. Heat the reaction strictly to 55 °C. Do not exceed 60 °C.

    • Self-Validation Check: At 1 hour, take an aliquot for LC-MS. You must look for two specific masses: the desired product [M+H]+ and the tele-substituted/dehalogenated byproduct [M−Cl+H]+ . If the tele-substituted byproduct exceeds 2% relative abundance, immediately reduce the temperature to 45 °C and add additional boronic ester to outcompete the side reaction.

  • Step 4: Quench and Purification. Once the starting material is consumed (typically 4-6 hours), quench with aqueous NH4Cl to neutralize the base and extract with EtOAc.

References

  • Source: Organic & Biomolecular Chemistry (RSC Publishing)
  • tele-Substitution Reactions in the Synthesis of a Promising Class of 1,2,4-Triazolo[4,3-a]pyrazine-Based Antimalarials Source: ACS Publications URL
  • The Discovery and Development of a Safe, Practical Synthesis of ABT-869 Source: ACS Publications URL

Sources

Comparative

A Senior Application Scientist's Guide to Benchmarking 8-Chloro-3-isopropyl-triazolo[4,3-a]pyrazine Against Standard Kinase Building Blocks

A Senior Application Scientist's Guide to Benchmarking 8-Chloro-3-isopropyl-[1][2][3]triazolo[4,3-a]pyrazine Against Standard Kinase Building Blocks For researchers, scientists, and drug development professionals, the se...

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Author: BenchChem Technical Support Team. Date: March 2026

A Senior Application Scientist's Guide to Benchmarking 8-Chloro-3-isopropyl-[1][2][3]triazolo[4,3-a]pyrazine Against Standard Kinase Building Blocks

For researchers, scientists, and drug development professionals, the selection of a core chemical scaffold is a critical decision that dictates the trajectory of a kinase inhibitor program. The chosen building block must not only provide a foundation for potent and selective inhibition of the target kinase but also possess drug-like properties amenable to optimization. This guide provides an in-depth technical comparison of the emerging 8-Chloro-3-isopropyl-[1][2][3]triazolo[4,3-a]pyrazine scaffold against established, standard kinase building blocks. Our objective is to furnish the scientific community with the foundational data and experimental frameworks necessary to make informed decisions in the pursuit of novel kinase-targeted therapeutics.

The[1][2][3]triazolo[4,3-a]pyrazine core is a privileged heterocyclic scaffold that has garnered significant interest in medicinal chemistry. Its rigid, planar structure and hydrogen bonding capabilities make it an excellent starting point for the design of ATP-competitive kinase inhibitors.[2][4] Derivatives of this scaffold have shown promise as potent inhibitors of various kinases, including c-Met and VEGFR-2, which are implicated in numerous cancers.[2][4] This guide will focus on a specific, yet under-characterized derivative, 8-Chloro-3-isopropyl-[1][2][3]triazolo[4,3-a]pyrazine, and benchmark its potential against well-established kinase inhibitor scaffolds.

The Competitors: A Look at Standard Kinase Building Blocks

To provide a robust comparison, we have selected three classes of kinase inhibitor building blocks that represent a spectrum of selectivity and historical significance in drug discovery:

  • The Quinazolines: A cornerstone of kinase inhibitor chemistry, the quinazoline scaffold is the foundation for numerous approved drugs, most notably targeting the Epidermal Growth Factor Receptor (EGFR) family of tyrosine kinases.[5][6][7] Its ability to form key hydrogen bonds with the kinase hinge region is well-documented.[6]

  • The Pyrazolo[3,4-d]pyrimidines: This scaffold is another highly successful privileged structure in kinase inhibitor design, known for its versatility in targeting a range of kinases, including cyclin-dependent kinases (CDKs) and tyrosine kinases.[3][8][9][10]

  • Staurosporine Analogues: Staurosporine, an indolocarbazole alkaloid, is a potent but non-selective protein kinase inhibitor.[11][12] While not a building block in the traditional sense, its broad activity profile makes it an essential benchmark for assessing the selectivity of new chemical entities.[11]

  • Dasatinib as a Multi-Kinase Inhibitor Benchmark: Dasatinib is a potent ATP-competitive inhibitor that targets multiple kinases, including BCR-ABL and Src family kinases.[13][14][15] Its well-characterized kinome-wide selectivity profile provides a valuable reference for understanding the off-target effects of new inhibitors.[13][14]

Comparative Analysis: Key Performance Metrics

The following table summarizes the known performance of representative compounds from each scaffold class against key kinases. While specific data for 8-Chloro-3-isopropyl-[1][2][3]triazolo[4,3-a]pyrazine is not yet publicly available, we have included data for a closely related analog from the[1][2][3]triazolo[4,3-a]pyrazine family to provide a relevant comparison.

Scaffold/CompoundTarget KinaseIC50 (nM)Key Features & Insights
[1][2][3]triazolo[4,3-a]pyrazine derivative (Compound 17l) c-Met26.0Demonstrates potent inhibition of a key oncogenic tyrosine kinase.[2]
VEGFR-22600Shows significantly lower potency against VEGFR-2, suggesting a degree of selectivity.[2]
Quinazoline (Gefitinib) EGFR2-37A first-generation, highly potent and selective EGFR inhibitor.[6]
Quinazoline (Compound 4f) EGFR (L858R/T790M)2.17A third-generation inhibitor designed to overcome resistance mutations.[5]
Pyrazolo[3,4-d]pyrimidine (Compound 16) EGFR34Demonstrates potent EGFR inhibition.[8]
Pyrazolo[3,4-d]pyrimidine (Compound 7c) VEGFR-2900-1250Exhibits moderate to low micromolar inhibition of VEGFR-2.[3]
Pyrazolo[3,4-d]pyrimidine (Compound 14) CDK2/cyclin A257Shows potent inhibition of a cell cycle kinase.[9]
Staurosporine PKCα2A potent, but non-selective inhibitor of a broad range of kinases.[12]
PKA7
CaMKII20
Dasatinib BCR-ABL<1A potent multi-kinase inhibitor with a well-defined selectivity profile.[13][14]
c-Src<1
c-Kit4
PDGFRβ16

Experimental Protocols for Benchmarking

To objectively evaluate the potential of 8-Chloro-3-isopropyl-[1][2][3]triazolo[4,3-a]pyrazine, a series of standardized biochemical and cellular assays should be performed. The following protocols provide a framework for this analysis.

Protocol 1: In Vitro Kinase Inhibition Assay (IC50 Determination)

Objective: To determine the half-maximal inhibitory concentration (IC50) of the test compound against a panel of target and off-target kinases.

Methodology:

  • Kinase and Substrate Preparation: Recombinant human kinases (e.g., c-Met, VEGFR-2, EGFR, a panel of representative kinases from different families) and their respective substrates are sourced from commercial vendors.

  • Compound Preparation: 8-Chloro-3-isopropyl-[1][2][3]triazolo[4,3-a]pyrazine and comparator compounds are dissolved in 100% DMSO to create stock solutions. A serial dilution series is then prepared.

  • Kinase Reaction: The kinase, substrate, and ATP are combined in a reaction buffer. The test compound or vehicle (DMSO) is added to the reaction mixture.

  • Detection: The reaction is allowed to proceed for a specified time at room temperature, and then the amount of phosphorylated substrate is quantified. This can be done using various methods, such as ADP-Glo™ Kinase Assay (Promega), which measures ADP formation, or by using phospho-specific antibodies in an ELISA format.

  • Data Analysis: The percentage of kinase activity relative to the vehicle control is plotted against the logarithm of the inhibitor concentration. The IC50 value is determined by fitting the data to a four-parameter logistic curve.

Causality Behind Experimental Choices: This assay directly measures the compound's ability to inhibit the enzymatic activity of the target kinase. The use of a broad kinase panel is crucial for assessing selectivity early in the drug discovery process.

Protocol 2: Cellular Proliferation Assay

Objective: To assess the anti-proliferative effect of the test compound on cancer cell lines that are dependent on the target kinase for survival and growth.

Methodology:

  • Cell Culture: Cancer cell lines with known kinase dependencies (e.g., A549, MCF-7, Hela for general screening; specific lines with target kinase amplification or mutation for targeted studies) are cultured under standard conditions.[2][5]

  • Compound Treatment: Cells are seeded in 96-well plates and allowed to attach overnight. The cells are then treated with a serial dilution of the test compound or vehicle control.

  • Viability Assessment: After a 72-hour incubation period, cell viability is assessed using a colorimetric assay such as MTT or a fluorescence-based assay like CellTiter-Glo® (Promega).

  • Data Analysis: The percentage of viable cells relative to the vehicle control is plotted against the logarithm of the compound concentration to determine the GI50 (concentration for 50% of maximal inhibition of cell proliferation).

Causality Behind Experimental Choices: This assay provides a measure of the compound's potency in a more physiologically relevant cellular context, taking into account factors such as cell permeability and metabolism.

Visualization of Key Concepts

Chemical Structures of Core Scaffolds

Caption: Chemical structures of the core scaffolds discussed.

Experimental Workflow for Kinase Inhibitor Benchmarking

workflow cluster_biochemical Biochemical Assays cluster_cellular Cellular Assays ic50 IC50 Determination (Kinase Panel) selectivity Selectivity Profiling ic50->selectivity proliferation Cell Proliferation Assay (GI50) selectivity->proliferation target_engagement Target Engagement Assay (e.g., Western Blot) proliferation->target_engagement data_analysis Data Analysis & SAR Interpretation target_engagement->data_analysis start Compound Synthesis & Characterization start->ic50 lead_optimization Lead Optimization data_analysis->lead_optimization

Caption: A streamlined workflow for benchmarking kinase inhibitors.

Simplified c-Met Signaling Pathway

Caption: The HGF/c-Met signaling pathway and the point of inhibition.

Discussion and Future Directions

The[1][2][3]triazolo[4,3-a]pyrazine scaffold represents a promising starting point for the development of novel kinase inhibitors. Based on the available data for its analogs, 8-Chloro-3-isopropyl-[1][2][3]triazolo[4,3-a]pyrazine is hypothesized to exhibit potent and potentially selective inhibitory activity against key oncogenic kinases such as c-Met.

A direct comparison with standard building blocks like quinazolines and pyrazolo[3,4-d]pyrimidines will be essential to fully elucidate its therapeutic potential. The quinazoline scaffold, while highly successful, has been extensively explored, potentially limiting opportunities for novel intellectual property. The pyrazolo[3,4-d]pyrimidine scaffold offers greater versatility but may present challenges in achieving high selectivity.

The key differentiators for 8-Chloro-3-isopropyl-[1][2][3]triazolo[4,3-a]pyrazine will be its selectivity profile and its potential to overcome known resistance mechanisms. A comprehensive kinase panel screen, as outlined in this guide, will be critical in identifying its primary targets and any potential off-target liabilities. Furthermore, testing against cell lines with acquired resistance to current therapies will provide valuable insights into its potential clinical utility.

References

  • Substituted[1][2][3]triazolo[4,3-a]pyrazines as selective NK-3 receptor antagonists. Google Patents.

  • Zhang, Y., et al. (2022). Design, Synthesis, and Biological Evaluation of[1][2][3]triazolo[4,3-a] Pyrazine Derivatives as Novel Dual c-Met/VEGFR-2 Inhibitors. Frontiers in Chemistry. [Link]

  • Kugler, M., et al. (2015). Conformation-selective analogs of dasatinib reveal insight into kinase inhibitor binding and selectivity. PNAS. [Link]

  • Abdel-Maksoud, M. S., et al. (2022). Pyrazolo[3,4-d]pyrimidine derivatives as VEGFR-2 and EGFRT790M dual inhibitors: design, docking, ADMET, synthesis and anticancer evaluations. RSC Advances. [Link]

  • Shaikh, A., et al. (2023). Recent Glimpse into Quinazoline-Based EGFR Kinase Inhibitors for Cancer Therapy. ResearchGate. [Link]

  • Chen, Y., et al. (2023). Marine Staurosporine Analogues: Activity and Target Identification in Triple-Negative Breast Cancer. Marine Drugs. [Link]

  • PubChem. 8-Chloro-3-(trifluoromethyl)-[1][2][3]triazolo[4,3-a]pyrazine. [Link]

  • Wang, Y., et al. (2021). Discovery of[1][2][3]triazolo[4,3-a]pyrazine derivatives bearing a 4-oxo-pyridazinone moiety as potential c-Met kinase inhibitors. New Journal of Chemistry. [Link]

  • Kugler, M., et al. (2016). Conformation-Selective Analogues of Dasatinib Reveal Insight into Kinase Inhibitor Binding and Selectivity. ACS Central Science. [Link]

  • Hassaballah, A. I., et al. (2024). New pyrazolo[3,4-d]pyrimidine derivatives as EGFR-TK inhibitors: design, green synthesis, potential anti-proliferative activity and P-glycoprotein inhibition. RSC Advances. [Link]

  • Musumeci, F., et al. (2017). Prodrugs of Pyrazolo[3,4-d]pyrimidines: From Library Synthesis to Evaluation as Potential Anticancer Agents in an Orthotopic Glioblastoma Model. Journal of Medicinal Chemistry. [Link]

  • Rios-Lombardía, N., et al. (2021). Efficient Synthesis and X-ray Structure of[1][2][3]Triazolo[4,3-a]pyridines via Oxidative Cyclization Using N-Chlorosuccinimide (NCS). Molecules. [Link]

  • Bantscheff, M., et al. (2007). Chemical proteomic profiles of the BCR-ABL inhibitors imatinib, nilotinib, and dasatinib reveal novel kinase and nonkinase targets. Blood. [Link]

  • Li, Y., et al. (2023). Synthesis and Antibacterial Activity of Novel Triazolo[4,3-a]pyrazine Derivatives. Molecules. [Link]

  • Abdel-Aziz, A. A.-M., et al. (2024). Advancements in Quinazoline Derivatives as Targeted Anticancer Agents: A Review on its Synthesis, Mechanisms, and Therapeutic Potential. Eman Research Publishing. [Link]

  • Nanolive. (2022). Article: Staurosporine-induced cell death. [Link]

  • El-Damasy, D. A., et al. (2023). Design, synthesis, and cytotoxic evaluation of quinazoline-based derivatives as VEGER-2 inhibitors. RSC Advances. [Link]

  • Siddiqui, N., et al. (2012). Synthesis and Studies on Anticonvulsant Activity of 8-Alkoxy-[1][2][3]triazolo[4,3-a]pyrazine. ResearchGate. [Link]

  • El-Sayed, N. F., et al. (2022). Discovery of pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][1][2][3]triazolo[1,5-c]pyrimidine derivatives as novel CDK2 inhibitors: design, synthesis, biological evaluation and in silico studies. Semantic Scholar. [Link]

  • Szafranski, K., et al. (2019). Biological Activity Evaluation of Pyrazolo[4,3-e][1][2][3]Triazine Sulfonamides. Remedy Publications. [Link]

  • Martinez-Ariza, G., & Jeffrey, J. L. (2020). Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold. RSC Medicinal Chemistry. [Link]

  • van der Meer, T., et al. (2013). A guide to picking the most selective kinase inhibitor tool compounds for pharmacological validation of drug targets. FEBS Journal. [Link]

  • Wang, Q., et al. (1999). Structure of the staurosporine analogues discussed in this paper. ResearchGate. [Link]

  • Al-Ostath, A. I., et al. (2024). Design, synthesis, biological evaluation, and in silico study of quinazoline-based dual inhibitors targeting EGFR and VEGFR-2 for cancer therapy. Arabian Journal of Chemistry. [Link]

  • Al-Sanea, M. M., et al. (2021). Design, Synthesis and Biological Evaluation of Novel Pyrazolo[1][2][3]triazolopyrimidine Derivatives as Potential Anticancer Agents. Molecules. [Link]

  • Good, J. A. D., et al. (2010). Computational Modeling of Kinase Inhibitor Selectivity. ACS Medicinal Chemistry Letters. [Link]

  • Chiral N-acyl-5,6,7(8-substituted)-tetrahydro-[1][2][3]triazolo[4,3-A]pyrazines as .... Google Patents.

  • [1][2][3]triazolo[4,3-b][1][2][3]triazine compound, preparation method and use thereof. Google Patents.

  • Sharma, R., et al. (2022). novel 4-anilinoquinazoline derivatives as egfr and vegfr-2 inhibitors. WORLD JOURNAL OF PHARMACEUTICAL RESEARCH. [Link]

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Sources

Safety & Regulatory Compliance

Handling

Personal protective equipment for handling 8-Chloro-3-isopropyl-[1,2,4]triazolo[4,3-a]pyrazine

As a Senior Application Scientist, I frequently consult with discovery chemists scaling up syntheses involving highly reactive heterocyclic building blocks. 8-Chloro-3-isopropyl-[1,2,4]triazolo[4,3-a]pyrazine (CAS: 14091...

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Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I frequently consult with discovery chemists scaling up syntheses involving highly reactive heterocyclic building blocks. 8-Chloro-3-isopropyl-[1,2,4]triazolo[4,3-a]pyrazine (CAS: 140910-91-4) is a premier electrophilic scaffold, heavily utilized in the development of kinase inhibitors and CNS-active therapeutics. However, the exact chemical properties that make it an exceptional synthetic intermediate—specifically its highly activated C8-halogen—also make it a potent biological hazard.

This guide provides a comprehensive, causality-driven framework for the safe handling, personal protective equipment (PPE) selection, and operational logistics for this specific compound, ensuring your laboratory maintains both scientific rigor and uncompromising safety standards.

Mechanistic Toxicology: The "Why" Behind the Hazards

Before selecting PPE, we must understand the molecule's reactivity. The triazolopyrazine core is highly electron-withdrawing, which severely depletes electron density at the C8 position. This activates the carbon-chlorine bond, making it highly susceptible to Nucleophilic Aromatic Substitution (SNAr).

In a synthetic flask, this allows for rapid coupling with amines or alkoxides. In a biological context, however, this electrophilicity allows the molecule to readily form covalent adducts with nucleophilic amino acid residues (e.g., cysteine, lysine) present on epidermal proteins and ocular tissues. This direct covalent modification is the molecular basis for its classification as a severe irritant and potential sensitizer.

HazardPathway Chem 8-Chloro-3-isopropyl- [1,2,4]triazolo[4,3-a]pyrazine (Electrophilic Scaffold) Exposure Dermal/Ocular Exposure (H315, H319) Chem->Exposure Reaction SNAr Reaction with Biological Nucleophiles (Proteins/Enzymes) Exposure->Reaction Outcome Tissue Irritation & Cellular Toxicity Reaction->Outcome

Figure 1: Mechanistic pathway of 8-Chloro-3-isopropyl-[1,2,4]triazolo[4,3-a]pyrazine toxicity.

Quantitative Hazard Profiling

Based on standardized safety data, the compound exhibits the following GHS hazard classifications[1]:

Hazard ClassCategoryHazard CodeClinical / Operational Implication
Acute Toxicity (Oral/Dermal/Inhal.)4H302, H312, H332Harmful systemic toxicity upon exposure; requires strict barrier PPE.
Skin Corrosion/Irritation2H315Causes localized epidermal damage; mandates chemical-resistant gloves.
Serious Eye Damage/Irritation2AH319Causes severe ocular irritation; mandates splash-proof goggles.
Specific Target Organ Toxicity (Single)3H336May cause drowsiness/dizziness; mandates fume hood handling.

Strategic PPE Matrix

To mitigate the risks outlined above, laboratory personnel must adhere to a strict PPE matrix, aligned with the[2].

  • Hand Protection (Gloves): Standard latex gloves are dangerously inadequate. You must use heavy-duty Nitrile gloves (minimum 0.11 mm thickness) for dry powder handling. Crucial Context: If handling the compound as a solution in polar aprotic solvents (e.g., DMSO, DMF), these solvents act as aggressive transdermal carriers. In such cases, double-gloving or utilizing laminate gloves (e.g., Silver Shield) is required to prevent the solvent from carrying the electrophile through compromised nitrile barriers.

  • Eye Protection: Snug-fitting chemical splash goggles are mandatory. Standard safety glasses with side shields do not provide a sufficient orbital seal against aerosolized, highly irritating powders (H319).

  • Respiratory Protection: All handling must occur within a certified chemical fume hood operating at a face velocity of 80–120 feet per minute (fpm). If weighing outside a hood is absolutely unavoidable (e.g., due to balance size limitations), an N95 or P100 particulate respirator must be worn to prevent inhalation of the acutely toxic dust (H332).

  • Body Protection: A fully buttoned, flame-resistant (FR) lab coat (e.g., Nomex) and closed-toe, non-porous footwear.

Operational Workflow & Step-by-Step Handling Protocol

Handling reactive powders requires procedural precision to prevent aerosolization and cross-contamination, as outlined in [3].

Protocol: Safe Weighing and In-Situ Dissolution

  • Preparation: Verify the fume hood flow rate. Lay down a fresh sheet of anti-static weighing paper to contain micro-spills.

  • Static Mitigation: Heterocyclic powders frequently accumulate static charge, causing them to "jump" and aerosolize. Discharge the weigh boat and metal spatula using an anti-static ionizer gun (e.g., Zerostat) prior to contact.

  • Enclosed Weighing: Tare a sealable reaction vial inside a draft-shielded analytical balance located within the fume hood. Carefully transfer the required mass of 8-Chloro-3-isopropyl-[1,2,4]triazolo[4,3-a]pyrazine.

  • In-Situ Dissolution (The "Wet Down" Method): Do not transport the dry powder across the lab. Instead, add your primary reaction solvent (e.g., anhydrous DMF or DMSO) directly to the vial via syringe while it remains in the weighing area. Cap the vial securely.

  • Transfer: Move the now-dissolved, sealed compound to your primary reaction manifold.

  • Decontamination: Wipe down the spatula and balance pan with a tissue dampened with isopropanol. Dispose of the tissue immediately in the solid hazardous waste bin.

HandlingWorkflow Start Pre-Operation: Don PPE & Verify Fume Hood Weigh Weighing: Use Anti-Static Tools & Enclosed Balance Start->Weigh Dissolve Dissolution: Add Aprotic Solvent (e.g., DMF) Directly to Vial Weigh->Dissolve React Reaction Setup: Introduce Nucleophile (Initiate SNAr) Dissolve->React Waste Quench & Disposal: Segregate as Halogenated Organic Waste React->Waste

Figure 2: Step-by-step safe handling and reaction workflow for halogenated heterocycles.

Emergency Response & Disposal Plans

  • Spill Response: Do not sweep dry powder, as this creates toxic dust clouds. Cover the spill with damp absorbent pads (using water or a mild alcohol). Carefully scoop the wetted material into a sealable container. Wash the area with copious amounts of soap and water.

  • First Aid (Dermal): In case of skin contact, immediately flush the area with water for at least 15 minutes. Do not use organic solvents (like acetone) to wash the skin, as this will accelerate the dermal absorption of the compound.

  • Waste Management: Because this compound contains a covalently bound halogen, all associated waste (both solid consumables and liquid reaction mixtures) must be strictly segregated into Halogenated Organic Waste streams. Mixing this with non-halogenated waste violates environmental disposal regulations and complicates the required high-temperature incineration process.

References

  • NextSDS Chemical Substance Database. "8-chloro-3-(propan-2-yl)-[1,2,4]triazolo[4,3-a]pyrazine (CAS 140910-91-4)." NextSDS.[Link]

  • Occupational Safety and Health Administration (OSHA). "Laboratories - Overview (29 CFR 1910.1450)." U.S. Department of Labor. [Link]

  • National Research Council. "Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards." National Academies Press.[Link]

Sources

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Feasible Synthetic Routes

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